Diethyl Isonitrosomalonate
Description
The exact mass of the compound Diethyl (hydroxyimino)malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-hydroxyiminopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPCUMZEDYLUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423240 | |
| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-41-0 | |
| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl oximomalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Isonitrosomalonate from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl isonitrosomalonate from diethyl malonate, a critical intermediate in the synthesis of amino acids and other pharmaceuticals.[1][2] This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Reaction Overview
The synthesis of this compound is achieved through the nitrosation of diethyl malonate. This reaction typically involves treating diethyl malonate with sodium nitrite (B80452) in the presence of an acid, such as acetic acid. The active methylene (B1212753) group of the diethyl malonate is susceptible to electrophilic attack by the nitrosonium ion (NO+) generated in situ from sodium nitrite and acid.
The overall reaction is as follows:
CH₂(COOC₂H₅)₂ + NaNO₂ + CH₃COOH → HON=C(COOC₂H₅)₂ + CH₃COONa + H₂O
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, compiled from established procedures.[1]
Materials:
-
Diethyl malonate
-
Sodium nitrite
-
Glacial acetic acid
-
Water
-
Diethyl ether
-
Ice
Equipment:
-
500-ml three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Initial Setup: In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.[1]
-
Cooling and Addition of Acid: Cool the flask in an ice bath. With stirring, add a mixture of 57 ml of glacial acetic acid and 81 ml of water.[1]
-
Addition of Sodium Nitrite: While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.[1] It is preferable to add the sodium nitrite as a solid due to the instability of its solutions.[1]
-
Reaction: After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours.[1] During this period, the temperature will rise, typically reaching a maximum of 34–38°C within 2 hours, and then gradually decrease.[1] Ensure proper ventilation as oxides of nitrogen are evolved during the reaction.[1]
-
Extraction: Transfer the reaction mixture to a 300-ml separatory funnel and extract the product with two 50-ml portions of diethyl ether.[1]
-
Product Solution: The combined ethereal solution contains the this compound. This solution can be used immediately in subsequent steps or stored overnight in a refrigerator.[1] It is important to note that this compound is unstable and has been reported to explode upon attempted distillation, so purification by distillation should be avoided.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl Malonate | 50 g (0.312 mole) | [1] |
| Sodium Nitrite | 65 g (0.944 mole) | [1] |
| Glacial Acetic Acid | 57 ml | [1] |
| Water | 81 ml | [1] |
| Reaction Conditions | ||
| Initial Temperature | ~ 5°C | [1] |
| Sodium Nitrite Addition Time | 1.5 hours | [1] |
| Post-addition Stirring Time | 4 hours | [1] |
| Maximum Temperature | 34-38°C | [1] |
| Extraction | ||
| Diethyl Ether | 2 x 50 ml portions | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Considerations
-
The reaction evolves oxides of nitrogen, which are toxic. The procedure should be carried out in a well-ventilated fume hood.[1]
-
This compound is an unstable compound and has been reported to explode during distillation.[1] Therefore, purification by distillation should not be attempted. The ethereal solution of the product is typically used directly in the next synthetic step.[1][3]
References
The Formation of Diethyl Isonitrosomalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanism of diethyl isonitrosomalonate, a critical intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document outlines the core reaction mechanism, detailed experimental protocols, and quantitative data to support researchers and professionals in drug development and organic synthesis.
Core Mechanism: Nitrosation of an Activated Methylene (B1212753) Group
The formation of this compound proceeds via the nitrosation of diethyl malonate. The reaction is initiated by the in-situ generation of a nitrosating agent, typically from sodium nitrite (B80452) and a weak acid like acetic acid. The core of the mechanism involves the electrophilic attack of the nitrosating agent on the enolate or enol form of diethyl malonate.[1]
The methylene group in diethyl malonate is activated by the two adjacent electron-withdrawing ester groups, making the α-protons acidic and facilitating the formation of a resonance-stabilized enolate anion in the presence of a base. This enolate is a key nucleophilic intermediate in the reaction.
The reaction mechanism can be summarized in the following key steps:
-
Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Nitrous acid can then exist in equilibrium with various nitrosating agents, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺).
-
Enolate Formation: The activated methylene protons of diethyl malonate are abstracted by a weak base (such as the acetate (B1210297) ion from acetic acid or water), leading to the formation of the diethyl malonate enolate.
-
Electrophilic Attack: The nitrosating agent undergoes electrophilic attack by the nucleophilic enolate of diethyl malonate. This results in the formation of a C-nitroso intermediate.
-
Tautomerization: The initially formed C-nitroso compound is unstable and rapidly tautomerizes to the more stable oxime, this compound.
Quantitative Data Summary
The following table summarizes the quantitative data extracted from various experimental protocols for the synthesis of this compound and its subsequent conversion to diethyl acetamidomalonate. Note that the direct yield of isolated this compound is often not reported as it is frequently used in situ for subsequent reactions due to its potential instability upon purification.[2]
| Parameter | Diethyl Malonate | Sodium Nitrite | Acetic Acid | Water | Temperature (°C) | Reaction Time (hours) | Product | Yield (%) | Reference |
| Molar Ratio | 1 | ~3 | In excess | Present | 5, then warming to 34-38 | 1.5 (addition) + 4 (stirring) | Diethyl acetamidomalonate | 77-78 | [2] |
| Molar Ratio | 1 | 1.5 - 2 | 2 - 2.5 | Not specified | 0-5, then 35-45 | 10 - 15 | Nitroso-diethyl malonate | Not specified | [3] |
Experimental Protocols
Key Experiment: Synthesis of this compound (via Organic Syntheses)
This protocol is a widely cited and reliable method for the laboratory-scale synthesis of this compound.[2]
Materials:
-
Diethyl malonate (0.312 mole)
-
Sodium nitrite (0.944 mole)
-
Glacial acetic acid (57 ml)
-
Water (81 ml)
-
Ice
-
Ether
Equipment:
-
500-ml three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
A 500-ml three-necked round-bottomed flask is equipped with a mechanical stirrer and a thermometer.
-
50 g (47.4 ml, 0.312 mole) of diethyl malonate is placed in the flask.
-
The flask is cooled in an ice bath, and a mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.[2]
-
While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of sodium nitrite is added in portions over a period of 1.5 hours.[2]
-
After the complete addition of sodium nitrite, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[2]
-
The reaction mixture is then transferred to a separatory funnel and extracted twice with 50-ml portions of ether.[2]
-
The combined ethereal extracts containing the this compound are used directly in the subsequent reaction step or can be stored overnight in a refrigerator. Note: this compound has been reported to explode upon distillation, so purification by this method should be avoided.[2]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction mechanism for the formation of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Enol and enolate (carbanion) intermediates in nitrosation. Reactions of ethyl cyanoacetate, diethyl malonate and malononitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of Di diethyl isonitrosomalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isonitrosomalonate is a key intermediate in organic synthesis, particularly in the preparation of amino acids and other pharmacologically relevant molecules. Despite its significance, detailed spectroscopic characterization of the isolated compound is scarce in the available literature. This is likely due to its reported instability, with some sources indicating a risk of explosion upon distillation. This guide provides a comprehensive overview of the available information on this compound, including a detailed experimental protocol for its synthesis and a predicted spectroscopic profile based on the analysis of its functional groups. This information is intended to aid researchers in the synthesis and handling of this versatile intermediate.
Synthesis of this compound
The most commonly cited method for the preparation of this compound involves the nitrosation of diethyl malonate. The following protocol is adapted from established literature procedures.
Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium nitrite (B80452)
-
Glacial acetic acid
-
Water
-
Diethyl ether
-
500 mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
A 500 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.
-
50 g (47.4 mL, 0.312 mole) of diethyl malonate is added to the flask.
-
The flask is cooled in an ice bath, and a mixture of 57 mL of glacial acetic acid and 81 mL of water is added with stirring.
-
While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of sodium nitrite is added in portions over a period of 1.5 hours. The temperature should be carefully monitored and kept around 5°C during the addition.
-
After the complete addition of sodium nitrite, the ice bath is removed, and the reaction mixture is stirred for an additional 4 hours. The temperature of the reaction mixture will rise and then gradually fall.
-
The reaction mixture is then transferred to a separatory funnel and extracted twice with 50 mL portions of diethyl ether.
-
The combined ethereal extracts containing the this compound are typically used directly in subsequent reaction steps without further purification.
Note: It is strongly advised not to attempt purification of this compound by distillation due to the risk of explosion.
Synthesis Workflow
physical and chemical properties of diethyl isonitrosomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isonitrosomalonate, also known as diethyl oximinomalonate or diethyl (hydroxyimino)malonate, is a key intermediate in organic synthesis. Its chemical structure, featuring both ester and oxime functionalities, makes it a versatile building block for the synthesis of a variety of more complex molecules, including amino acids and heterocyclic compounds. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, its synthesis, and its role as a synthetic precursor.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 6829-41-0 | |
| Molecular Formula | C₇H₁₁NO₅ | |
| Molecular Weight | 189.17 g/mol | |
| Melting Point | 58.6-58.8 °C | |
| Boiling Point | Decomposes upon heating; known to explode during distillation. | |
| Solubility | Data not available. The compound is typically extracted from aqueous reaction mixtures using diethyl ether. | |
| pKa | Data not available. |
Spectral Data:
Experimental 1H NMR, 13C NMR, and IR spectral data for this compound are not available in the public domain.
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the nitrosation of diethyl malonate.
Experimental Protocol: Nitrosation of Diethyl Malonate[1]
Materials:
-
Diethyl malonate (50 g, 47.4 mL, 0.312 mole)
-
Glacial acetic acid (57 mL)
-
Water (81 mL)
-
Sodium nitrite (B80452) (65 g, 0.944 mole)
-
Diethyl ether
-
Ice
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel
Procedure:
-
Place 50 g (47.4 mL, 0.312 mole) of diethyl malonate into a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.
-
Cool the flask in an ice bath.
-
With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.
-
While maintaining the temperature at approximately 5°C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.
-
After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of diethyl ether.
-
The combined ethereal solution of this compound can be used immediately in subsequent reactions or stored overnight in a refrigerator.
Note: No attempt should be made to purify this compound by distillation due to the risk of explosion.
Chemical Reactivity and Applications
This compound is primarily used as an intermediate in the synthesis of other valuable organic compounds. Its most notable application is in the production of diethyl acetamidomalonate, a precursor for the synthesis of α-amino acids.
Synthesis of Diethyl Acetamidomalonate
The ethereal solution of this compound obtained from the nitrosation of diethyl malonate can be directly used for the synthesis of diethyl acetamidomalonate. The process involves the reduction of the isonitroso group and subsequent acetylation.
Experimental Workflows
The synthesis of diethyl acetamidomalonate from diethyl malonate via this compound represents a common experimental workflow.
Diethyl Isonitrosomalonate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Profile
| Property | Value |
| IUPAC Name | Diethyl 2-(hydroxyimino)propanedioate |
| Synonyms | Diethyl oximinomalonate |
| CAS Number | 6829-41-0 |
| Molecular Formula | C₇H₁₁NO₅ |
| Molecular Weight | 189.17 g/mol |
| Appearance | Solid |
Stability Profile
The stability of diethyl isonitrosomalonate is influenced by temperature, moisture, and light. While specific kinetic and quantitative degradation data are not extensively published, qualitative information from safety data sheets and synthetic procedures provides critical insights into its stability.
Thermal Stability
This compound exhibits significant thermal instability. There are reports of it decomposing with explosive violence upon heating, particularly during distillation[1][2]. Therefore, purification by distillation is strongly discouraged[1][2].
Hydrolytic Stability
The presence of ester functional groups suggests a susceptibility to hydrolysis under both acidic and basic conditions. The compound is also noted to be hygroscopic, indicating that moisture can impact its stability[3].
Photostability
As a compound containing a C=N-OH (oxime) chromophore, this compound may be susceptible to photochemical degradation. Oxime and oxime ether moieties can undergo isomerization or other photochemical reactions upon exposure to light.
Summary of Qualitative Stability Data
| Condition | Observation | Source |
| Heating/Distillation | Potential for explosive decomposition. | [1][2] |
| Moisture | Hygroscopic. | [3] |
| Refrigerated Storage | Ethereal solutions are stable overnight in a refrigerator. | [1][2] |
| General Handling | Stable under normal handling and storage conditions. | [3] |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the quality and safety of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is recommended for solutions. | To minimize thermal degradation. |
| Atmosphere | Keep contents under an inert gas (e.g., argon, nitrogen). | Due to its hygroscopic nature and to prevent oxidative degradation. |
| Container | Keep container tightly closed when not in use. | To prevent moisture ingress and contamination. |
| Location | Store in a well-ventilated area. | General laboratory safety practice. |
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with the following:
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols that can be adapted to quantitatively assess the stability of this compound. These protocols are based on standard methodologies for organic compounds and would require validation for this specific substance.
Thermal Stability Analysis (Isothermal Method)
Objective: To determine the rate of decomposition at a constant temperature.
Methodology:
-
Accurately weigh a sample of this compound into several sealed vials.
-
Place the vials in a constant temperature oven or heating block at a predetermined temperature (e.g., 40°C, 50°C, 60°C).
-
At specified time intervals, remove a vial and allow it to cool to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Analyze the sample using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of the line will give the first-order degradation rate constant (k).
Hydrolytic Stability Study
Objective: To determine the rate of hydrolysis at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Prepare stock solutions of this compound in a water-miscible solvent (e.g., acetonitrile).
-
Add a small aliquot of the stock solution to each buffer solution in sealed, temperature-controlled reaction vessels.
-
At regular time intervals, withdraw a sample from each vessel.
-
Immediately quench the reaction if necessary (e.g., by neutralizing the pH or diluting with a mobile phase).
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the degradation rate constant at each pH by plotting the concentration of this compound against time.
Photostability Study
Objective: To assess the impact of light exposure on the stability of the compound.
Methodology:
-
Prepare solutions of this compound in a suitable solvent and place them in chemically inert, transparent containers.
-
Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.
-
Simultaneously, keep control samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.
-
At specified time points, withdraw samples from both the exposed and control groups.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed and control samples to identify any photodegradation products and quantify the loss of the parent compound.
Visualizations
Caption: Relationship between storage conditions, instability factors, and the stability of this compound.
Caption: General workflow for assessing the stability of this compound.
References
Diethyl Isonitrosomalonate: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl isonitrosomalonate, also known as diethyl oximinomalonate, is a pivotal intermediate in organic synthesis, most notably in the preparation of amino acids and their derivatives. This technical guide provides an in-depth exploration of its discovery, historical significance, and detailed experimental protocols for its synthesis. It serves as a comprehensive resource, consolidating quantitative data, reaction mechanisms, and procedural workflows to support research and development in synthetic and medicinal chemistry.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development of amino acid synthesis. Its primary role has been as a precursor to diethyl acetamidomalonate, a versatile substrate for the production of a wide array of α-amino acids.
The synthesis of diethyl acetamidomalonate was first reported in 1931 by V. Cherchez.[1] While this early work focused on the final acetylated product, it laid the groundwork for the importance of its direct precursor, this compound. A notable method for the synthesis of diethyl acetamidomalonate, which proceeds through this compound, was later detailed in a 1950 patent and prominently featured in the esteemed publication, Organic Syntheses.[2] This highlights the compound's established significance in the mid-20th century as a reliable intermediate.
The primary synthetic route to this compound involves the nitrosation of diethyl malonate. This reaction utilizes sodium nitrite (B80452) in the presence of an acid, typically acetic acid, to generate the reactive nitrosonium ion. The active methylene (B1212753) group of diethyl malonate then undergoes electrophilic substitution to yield the desired product.
While its predominant application remains in the synthesis of diethyl acetamidomalonate for amino acid production, this compound has also been utilized in the preparation of other heterocyclic systems, such as the pyrano[2,3-e]isoindol-2-one ring system.[3]
Physicochemical and Spectroscopic Data
Despite its importance as a synthetic intermediate, detailed physicochemical and spectroscopic data for isolated this compound are not extensively reported, largely because it is often generated and used in situ without purification.[1] It has been noted that the compound may decompose with explosive violence upon attempted distillation.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6829-41-0 | [3][4][5][6][7] |
| Molecular Formula | C₇H₁₁NO₅ | [3][4][6] |
| Molecular Weight | 189.17 g/mol | [3][4][6] |
| Appearance | Typically an oil or crystalline solid | [1] |
| Melting Point | Not consistently reported; often used as a crude solution. | [6] |
| Boiling Point | Not reported; known to be unstable with heating.[1] | [6] |
Synthesis of this compound
The most reliable and widely cited method for the preparation of this compound is the nitrosation of diethyl malonate. The following section details a well-established experimental protocol.
Reaction Mechanism
The formation of this compound proceeds via an electrophilic substitution reaction. In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[8][9] The diethyl malonate, in equilibrium with its enol form, acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation yields the final product.
Experimental Protocol: Nitrosation of Diethyl Malonate
The following protocol is adapted from the procedure published in Organic Syntheses.[1]
Table 2: Reagents for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl Malonate | 160.17 | 50 g (47.4 mL) | 0.312 |
| Glacial Acetic Acid | 60.05 | 57 mL | - |
| Water | 18.02 | 81 mL | - |
| Sodium Nitrite | 69.00 | 65 g | 0.944 |
| Diethyl Ether | 74.12 | 100 mL (2 x 50 mL for extraction) | - |
Procedure:
-
A 500-mL three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.
-
50 g (0.312 mole) of diethyl malonate is placed in the flask and cooled in an ice bath.
-
A mixture of 57 mL of glacial acetic acid and 81 mL of water is added with stirring.
-
While maintaining the temperature at approximately 5°C, 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.
-
After the addition of sodium nitrite is complete, the ice bath is removed, and stirring is continued for 4 hours. The temperature of the reaction mixture will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.
-
The reaction mixture is transferred to a separatory funnel and extracted with two 50-mL portions of diethyl ether.
-
The combined ethereal solution contains the crude this compound and is typically used immediately in the subsequent reaction step without further purification.
Application in Synthesis: Preparation of Diethyl Acetamidomalonate
The primary utility of this compound is its role as an intermediate in the synthesis of diethyl acetamidomalonate, a key building block for amino acids.
Reaction Overview
The ethereal solution of this compound is subjected to a reductive acetylation. Zinc dust in acetic acid is commonly used as the reducing agent, which reduces the oxime group to an amine. In the same pot, acetic anhydride (B1165640) acetylates the newly formed amine to yield diethyl acetamidomalonate.
Experimental Protocol: Reductive Acetylation
This protocol is a continuation of the synthesis described in section 3.2 and is adapted from Organic Syntheses.[1]
Table 3: Reagents for Diethyl Acetamidomalonate Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethereal solution of this compound | - | From previous step | ~0.312 |
| Acetic Anhydride | 102.09 | 86 g | 0.842 |
| Glacial Acetic Acid | 60.05 | 225 mL | 3.95 |
| Zinc Dust | 65.38 | 78.5 g | 1.20 |
Procedure:
-
The ethereal solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid are placed in a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.
-
With vigorous stirring, 78.5 g (1.20 moles) of zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.
-
After the zinc addition is complete, the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is filtered with suction, and the filter cake is washed thoroughly with two 200-mL portions of glacial acetic acid.
-
The combined filtrate and washings are concentrated under reduced pressure.
-
The resulting crude product is purified by recrystallization from hot water to yield diethyl acetamidomalonate.
Yield: 52–53 g (77–78% based on the starting diethyl malonate).[1] Melting Point: 95–97°C.[1]
Conclusion
This compound holds a significant place in the history of organic synthesis, primarily as a crucial, albeit often unisolated, intermediate. Its discovery and the subsequent development of its synthetic applications have provided a robust and enduring pathway for the laboratory-scale and industrial production of amino acids. This guide has consolidated the key historical milestones, detailed experimental procedures, and reaction mechanisms to provide a thorough technical resource for professionals in the chemical and pharmaceutical sciences. The provided data and workflows are intended to facilitate a deeper understanding and practical application of the chemistry surrounding this important compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 3. This compound | 6829-41-0 [chemicalbook.com]
- 4. This compound | 6829-41-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. anaxlab.com [anaxlab.com]
- 7. keyorganics.net [keyorganics.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. resolvemass.ca [resolvemass.ca]
Theoretical Calculations on the Structure of Diethyl Isonitrosomalonate: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isonitrosomalonate, also known as diethyl oximinomalonate, serves as a key precursor in organic synthesis.[1] Its structural properties, including the conformation of its ester groups and the configuration of the oxime moiety, are fundamental to its reactivity and stability. Understanding the molecule's preferred three-dimensional arrangements and the energy barriers between them is critical for optimizing reaction conditions and for designing novel derivatives.
While experimental data on its synthesis exists, there is a notable gap in the literature regarding its detailed molecular geometry and electronic structure from a computational standpoint. Theoretical calculations, particularly using Density Functional Theory (DFT), offer a powerful, cost-effective means to elucidate these properties with high accuracy.[3] This document presents a proposed in-depth computational methodology for the complete structural and conformational analysis of this compound.
Proposed Computational Protocol
A multi-step computational workflow is proposed to thoroughly investigate the structural and electronic properties of this compound. This protocol is designed to identify all relevant low-energy conformers and to obtain accurate geometric and electronic data for the most stable structures.
Figure 1: Proposed computational workflow for the theoretical analysis of this compound.
2.1. Initial Structure Generation and Conformational Analysis
The first phase aims to explore the entire conformational space of the molecule to identify all stable, low-energy structures.
-
Protocol:
-
Initial 3D Structure Generation: A 2D sketch of this compound will be converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Molecular Mechanics Optimization: This initial 3D structure will be pre-optimized using a molecular mechanics force field (e.g., MMFF94 or UFF) to obtain a reasonable starting geometry.
-
Conformational Search: A comprehensive conformational search is the most critical step. A systematic scan of the key rotatable bonds (C-C and C-O single bonds of the ethyl ester groups) at intervals of 30° is recommended.[4] Alternatively, a molecular dynamics simulation at an elevated temperature (e.g., 500 K) for several nanoseconds can be performed to explore the conformational space.[5]
-
Conformer Clustering: The resulting structures from the search will be clustered based on Root-Mean-Square Deviation (RMSD) to identify unique conformers. All unique conformers within a specified energy window (e.g., 10 kcal/mol) above the lowest energy structure will be retained for further analysis.
-
2.2. Quantum Mechanical Calculations
Each unique conformer identified in the previous step will be subjected to high-level quantum mechanical calculations to determine its precise geometry and relative energy.
-
Protocol:
-
DFT Geometry Optimization: The geometry of each conformer will be fully optimized using Density Functional Theory (DFT). A common and reliable functional for organic molecules is B3LYP, paired with a Pople-style basis set such as 6-311+G(d,p).[6] This level of theory provides a good balance between accuracy and computational cost.
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that each structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement (Optional but Recommended): For higher accuracy in relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more advanced computational method (e.g., a double-hybrid DFT functional or MP2).
-
Data Presentation and Interpretation
The results from the computational protocol should be organized systematically for clear interpretation and comparison. The following tables represent hypothetical data that would be generated from such a study.
Table 1: Relative Energies of this compound Conformers (Note: Data is hypothetical for illustrative purposes)
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| CONF-1 | 0.00 | 0.00 | 75.3 |
| CONF-2 | 0.95 | 1.10 | 15.1 |
| CONF-3 | 1.50 | 1.85 | 6.8 |
| CONF-4 | 2.10 | 2.50 | 2.8 |
digraph "Diethyl_Isonitrosomalonate_Structure" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label=""]; node [fontname="Arial", fontsize=10, shape=plaintext];// Atom definitions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; N1 [label="N", pos="2.2,1.2!"]; O1 [label="O", pos="3.2,1.2!"]; H1 [label="H", pos="3.7,0.8!"]; C3 [label="C", pos="-0.7,1.2!"]; O2 [label="=O", pos="-0.7,2.2!"]; O3 [label="O", pos="-1.8,0.5!"]; C4 [label="C", pos="-2.8,1.0!"]; H2 [label="H", pos="-2.6,1.8!"]; H3 [label="H", pos="-3.2,0.4!"]; C5 [label="C", pos="-3.8,1.5!"]; H4 [label="H", pos="-3.6,2.3!"]; H5 [label="H", pos="-4.2,0.9!"]; H6 [label="H", pos="-4.4,1.9!"]; C6 [label="C", pos="2.0,-1.2!"]; O4 [label="=O", pos="1.5,-2.2!"]; O5 [label="O", pos="3.2,-1.2!"]; C7 [label="C", pos="3.7,-2.2!"]; H7 [label="H", pos="3.2,-2.8!"]; H8 [label="H", pos="4.5,-1.9!"]; C8 [label="C", pos="4.2,-3.2!"]; H9 [label="H", pos="3.7,-3.8!"]; H10 [label="H", pos="5.0,-2.9!"]; H11 [label="H", pos="4.8,-3.8!"];
// Bond definitions edge [color="#202124"]; C1 -- C2; C2 -- N1; N1 -- O1; O1 -- H1; C1 -- C3; C3 -- O2 [style=bold]; C3 -- O3; O3 -- C4; C4 -- H2; C4 -- H3; C4 -- C5; C5 -- H4; C5 -- H5; C5 -- H6; C2 -- C6; C6 -- O4 [style=bold]; C6 -- O5; O5 -- C7; C7 -- H7; C7 -- H8; C7 -- C8; C8 -- H9; C8 -- H10; C8 -- H11; C1 -- C2 [label="C=N", style=invis]; // Placeholder for C=N bond edge [style=bold, color="#EA4335"]; C1=N1 [style=invis]; // This is a trick to draw a double bond node [shape=none, width=0, height=0, label=""]; p1 [pos="0.75,0!"]; p2 [pos="1.85,0.6!"]; p1 -- p2 [style=bold, color="#202124"]; }
Figure 2: 2D representation of this compound.
Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer (CONF-1) (Note: Data is hypothetical for illustrative purposes)
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Lengths | ||
| C=N | C2-N1 | 1.285 |
| N-O | N1-O1 | 1.390 |
| C-C | C1-C2 | 1.480 |
| C=O (Ester 1) | C3-O2 | 1.215 |
| C=O (Ester 2) | C6-O4 | 1.218 |
| Bond Angles | ||
| C-C=N | C1-C2-N1 | 118.5 |
| C=N-O | C2-N1-O1 | 112.0 |
| O=C-C | O2-C3-C1 | 124.0 |
| Dihedral Angles | ||
| O=C-C=N | O2-C3-C1-C2 | 15.5 |
| C-C-C=O | C1-C2-C6-O4 | -165.0 |
3.1. Electronic Structure Analysis
Further analysis can provide insights into the molecule's reactivity.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
-
Electrostatic Potential (ESP) Map: An ESP map will be generated by mapping the calculated electrostatic potential onto the electron density surface. This visualization helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting sites of reaction.
Conclusion
This whitepaper outlines a comprehensive and systematic computational protocol for the theoretical investigation of this compound. By following this methodology, researchers can obtain detailed and accurate insights into the conformational preferences, geometric parameters, and electronic properties of this important synthetic intermediate. The resulting data will provide a solid theoretical foundation to rationalize its chemical behavior and to guide the future design of related compounds in the fields of medicinal chemistry and materials science. This proposed study would fill a significant knowledge gap and furnish the scientific community with valuable structural data.
References
- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. Conformational modeling [employees.csbsju.edu]
- 5. calcus.cloud [calcus.cloud]
- 6. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
The Pivotal Role of Sodium Nitrite in the Synthesis of Diethyl Isonitrosomalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of diethyl isonitrosomalonate, a critical intermediate in the production of various pharmaceuticals and fine chemicals, including amino acids. A primary focus is placed on the indispensable role of sodium nitrite (B80452) as a nitrosating agent. This document offers detailed experimental protocols, quantitative data analysis, and a mechanistic exploration of the reaction, aiming to equip researchers and professionals in drug development and chemical synthesis with a comprehensive understanding of this vital chemical transformation.
Core Principles: The Nitrosation of Diethyl Malonate
The synthesis of this compound from diethyl malonate is a classic C-nitrosation reaction. The key reagent, sodium nitrite (NaNO₂), in the presence of an acid, typically glacial acetic acid, generates nitrous acid (HNO₂) in situ. This unstable nitrous acid is the active nitrosating species that reacts with the enol form of diethyl malonate to yield the desired isonitroso compound. The overall reaction is a cornerstone in organic synthesis, valued for its efficiency and the utility of its product.[1][2]
The reaction is generally performed in a solvent, and various methods have been developed to optimize the yield and purity of the product. These methods often involve careful control of temperature and the rate of addition of reagents to manage the exothermic nature of the reaction and prevent the decomposition of nitrous acid.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from various established protocols for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their impact on yield.
| Parameter | "Organic Syntheses" Method[3] | Patent Method (CN104610082A)[4] | Patent Method (US2649474A)[5] |
| Diethyl Malonate | 50 g (0.312 mole) | 140g | 1 volume |
| Sodium Nitrite | 65 g (0.944 mole) | 120g / 90g | >1.25 moles per mole of ester |
| Acetic Acid | 57 ml (glacial) | 131g / 105g | Gradual addition (glacial) |
| Solvent | Water (81 ml) | Ethylene (B1197577) dichloride (500g) / Chloroform (500g) | Toluene or other water-immiscible solvent |
| Temperature | 5°C initially, then rising to 34-38°C | 0-5°C initially, then 40-45°C | 30-70°C |
| Reaction Time | 1.5 hours for addition, 4 hours stirring | 15 hours | Until completion |
| Yield | Not isolated, used directly in next step. Subsequent product yield is 77-78%.[3] | Not explicitly stated for isonitroso intermediate. Subsequent product yield is 80-85%.[4] | Not explicitly stated. |
Detailed Experimental Protocols
Below are detailed methodologies for the synthesis of this compound, adapted from reputable sources.
Protocol from Organic Syntheses[3]
-
Preparation: A 500-ml three-necked, round-bottomed flask is equipped with a mechanical stirrer and a thermometer.
-
Initial Mixture: 50 g (47.4 ml, 0.312 mole) of diethyl malonate is placed in the flask and cooled in an ice bath. A mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.
-
Addition of Sodium Nitrite: While maintaining the temperature at approximately 5°C, a total of 65 g (0.944 mole) of solid sodium nitrite is added in portions over a period of 1.5 hours.
-
Reaction Progression: After the addition of sodium nitrite is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours. The temperature of the reaction is expected to rise to a maximum of 34–38°C within 2 hours and then gradually decrease. Evolved nitrogen oxides should be vented to a fume hood.
-
Work-up: The reaction mixture is transferred to a separatory funnel and extracted twice with 50-ml portions of ether. The combined ethereal extracts containing the this compound are then used for subsequent reactions. It is noted that this compound can be unstable and may explode upon distillation, so purification by this method is not recommended.[6]
Protocol from Patent CN104610082A[4]
-
Preparation: A 1000ml four-necked flask is charged with 500g of ethylene dichloride, 140g of diethyl malonate, and 120g of sodium nitrite.
-
Acid Addition: The mixture is stirred and cooled to 0°C. Acetic acid (131g) is then added dropwise while maintaining the temperature between 0 and 5°C.
-
Reaction: After the addition is complete, the reaction mixture is warmed to 40-45°C and stirred for 15 hours.
-
Isolation: The precipitated sodium acetate (B1210297) is removed by filtration. The filter cake is washed with 200g of ethylene dichloride.
-
Solvent Removal: The combined filtrates are concentrated under reduced pressure to remove the organic solvent, yielding the product as a light yellow oil, which is typically used in the next step without further purification.
Mechanistic and Experimental Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical pathway and a generalized experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for this compound synthesis.
Caption: Generalized experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a well-established and crucial reaction in organic chemistry, with sodium nitrite playing the central role as the nitrosating agent. The choice of solvent, temperature, and stoichiometry are key parameters that can be adjusted to optimize the reaction for specific applications. The protocols provided in this guide, along with the quantitative data and mechanistic diagrams, offer a solid foundation for researchers and professionals to successfully and safely perform this synthesis. The inherent instability of the product necessitates careful handling and often its direct use in subsequent synthetic steps.[3][6]
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 5. US2649474A - Method for the production of this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of α-Oximinomalonic Acid Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of α-oximinomalonic acid diethyl ester, a crucial intermediate in the synthesis of amino acids and other pharmaceuticals. This document details the core synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.
Introduction
α-Oximinomalonic acid diethyl ester, also known as diethyl oximinomalonate or diethyl 2-(hydroxyimino)malonate, is a versatile chemical intermediate. Its primary application lies in the synthesis of α-amino acids through reductive amination or acylation followed by reduction. The oxime functionality provides a convenient handle for the introduction of a nitrogen atom, making it a valuable building block in medicinal chemistry and drug development. This guide focuses on the most common and efficient methods for its preparation.
Core Synthesis Methodology: Nitrosation of Diethyl Malonate
The most prevalent and high-yielding method for the synthesis of α-oximinomalonic acid diethyl ester is the nitrosation of diethyl malonate. This reaction involves the treatment of diethyl malonate with a nitrosating agent, typically sodium nitrite (B80452), in the presence of an acid, most commonly acetic acid.[1][2]
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of α-oximinomalonic acid diethyl ester.
The reaction proceeds via the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a proton source. The active nitrosating species then reacts with the enol form of diethyl malonate to yield the desired α-oximino derivative.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of α-oximinomalonic acid diethyl ester, providing a comparative overview of the reaction conditions and yields.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Ethyl Acetate (B1210297), Water | 0-10 (addition), 15-25 (reaction) | 2 (addition), 20 (reaction) | 98.4 | [2] |
| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Water | ~5 | 1.5 | Not explicitly stated, but used for subsequent steps | [3] |
| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Not specified | Not specified | Not specified | 93 (as a 3:1 addition compound with sodium acetate) | [4] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for the synthesis of α-oximinomalonic acid diethyl ester based on established literature.
Protocol 1: High-Yield Synthesis in Ethyl Acetate [2]
This protocol describes a high-yield synthesis with straightforward work-up.
Workflow:
Caption: Experimental workflow for the synthesis of α-oximinomalonic acid diethyl ester.
Materials:
-
Diethyl malonate (80 g)
-
Ethyl acetate (400 ml)
-
Glacial acetic acid (90 g)
-
Sodium nitrite (69 g)
-
Water (81 g for NaNO₂ solution, 200 ml for washing)
Procedure:
-
In a 1000 ml four-necked flask equipped with a mechanical stirrer, add 80 g of diethyl malonate, 400 ml of ethyl acetate, and 90 g of glacial acetic acid.
-
Stir the mixture for 30 minutes and then cool to 5°C in an ice bath.
-
Prepare a solution of 69 g of sodium nitrite in 81 g of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.
-
After the addition is complete, continue stirring and allow the reaction mixture to warm to 15-25°C for 20 hours.
-
Stop stirring and allow the layers to separate.
-
Separate the lower aqueous layer and extract it once with 200 ml of ethyl acetate.
-
Combine the organic layers and wash with 200 ml of water.
-
Separate the layers and discard the aqueous washing.
-
Evaporate the ethyl acetate from the organic layer under reduced pressure to obtain the crude α-oximinomalonic acid diethyl ester.
-
The reported yield for this procedure is 93 g (98.4%).[2]
Protocol 2: Synthesis in Aqueous Acetic Acid [3]
This protocol details a synthesis where water is a significant component of the solvent system.
Materials:
-
Diethyl malonate (50 g, 47.4 ml, 0.312 mole)
-
Glacial acetic acid (57 ml)
-
Water (81 ml)
-
Sodium nitrite (65 g, 0.944 mole)
Procedure:
-
In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite in portions over a period of 1.5 hours.
-
The resulting product, diethyl isonitrosomalonate, can be used in subsequent reactions, for example, reduction to diethyl aminomalonate.[5]
Logical Relationships in Subsequent Transformations
α-Oximinomalonic acid diethyl ester is a key precursor for the synthesis of α-amino acids. The following diagram illustrates the logical progression from the oxime to the final amino acid product.
Caption: Transformation of α-oximinomalonic acid diethyl ester to α-amino acids.
This pathway highlights the versatility of the title compound. The oxime is first reduced to the corresponding amine (diethyl aminomalonate).[5] This amine is often protected, for instance, by acetylation to form diethyl acetamidomalonate.[6] The resulting acetamidomalonate can then be alkylated at the α-carbon, followed by hydrolysis and decarboxylation to yield the desired α-amino acid.[6]
Conclusion
The synthesis of α-oximinomalonic acid diethyl ester via the nitrosation of diethyl malonate is a well-established and efficient method. The protocols provided in this guide offer high yields and are scalable for various research and development needs. The resulting product serves as a pivotal intermediate in the synthesis of a wide array of α-amino acids, underscoring its importance in the field of medicinal chemistry and drug discovery. The detailed methodologies and comparative data presented herein are intended to be a valuable resource for scientists engaged in these areas.
References
The Multifaceted Reactivity of the Oxime Group in Diethyl Isonitrosomalonate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl isonitrosomalonate, a derivative of diethyl malonate, is a versatile synthetic intermediate whose reactivity is dominated by its oxime functionality. This technical guide provides a comprehensive exploration of the chemical transformations of the oxime group in this compound, with a primary focus on its well-established reduction to form key precursors for amino acid synthesis. Additionally, this document will delve into other potential, albeit less documented, reactive pathways such as oxidation, rearrangement, and cyclization reactions, drawing parallels from the broader reactivity of oximes. Detailed experimental protocols for seminal reactions, quantitative data summaries, and mechanistic diagrams are presented to offer a practical and in-depth resource for researchers in organic synthesis and drug development.
Introduction
The oxime functional group is a cornerstone in organic synthesis, prized for its dual nucleophilic and electrophilic character and its ability to be transformed into a variety of other functional groups. In the context of this compound, the oxime group is situated at a key position, flanked by two electron-withdrawing ester moieties. This electronic environment significantly influences its reactivity, making it a valuable precursor for a range of molecular architectures.
The principal application of this compound lies in its conversion to diethyl acetamidomalonate, a widely used starting material for the synthesis of both natural and unnatural α-amino acids.[1] This transformation, achieved through the reduction of the oxime to an amine followed by acetylation, highlights the pivotal role of the oxime's reactivity. This guide will first detail the synthesis of this compound and its subsequent reduction, providing robust experimental procedures and quantitative data. Following this, we will explore the potential for other transformations of the oxime group, including oxidation, the Beckmann rearrangement, and its participation in the synthesis of heterocyclic systems.
Synthesis of this compound
The standard and most widely cited method for the preparation of this compound involves the nitrosation of diethyl malonate. This reaction is typically carried out using sodium nitrite (B80452) in the presence of an acid, such as acetic acid.[2][3]
Experimental Protocol: Synthesis of this compound
A detailed experimental procedure for the synthesis of this compound is provided in Organic Syntheses.[2] A summary of the key parameters is presented below.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Diethyl malonate |
| Reagents | Sodium nitrite, Glacial acetic acid, Water |
| Solvent | Ether (for extraction) |
| Temperature | ~5 °C during NaNO₂ addition, then warming to 29-38 °C |
| Reaction Time | 1.5 hours for NaNO₂ addition, then 4 hours of stirring |
| Work-up | Extraction with ether |
| Purity Note | The product is often used directly in the next step without purification.[2] It has been reported to explode upon distillation.[4] |
Reaction Mechanism
The synthesis of this compound proceeds via the formation of nitrous acid in situ from sodium nitrite and acetic acid. The active methylene (B1212753) group of diethyl malonate, being acidic, is then nitrosated.
Caption: Synthesis of this compound.
Reactivity of the Oxime Group: Reduction
The most extensively documented and industrially relevant reaction of the oxime group in this compound is its reduction to an amine. This amine is typically not isolated due to its instability and is directly acylated to form diethyl acetamidomalonate.[2]
Reduction with Zinc Dust
A common and efficient method for the reduction of this compound is the use of zinc dust in a mixture of acetic acid and acetic anhydride (B1165640). This one-pot reaction combines the reduction and acetylation steps.
The procedure outlined in Organic Syntheses provides a reliable method for this transformation.[2]
Table 2: Reaction Parameters for the Reductive Acetylation with Zinc
| Parameter | Value |
| Starting Material | This compound (in ether solution) |
| Reagents | Zinc dust, Acetic anhydride, Glacial acetic acid |
| Temperature | 40–50 °C |
| Reaction Time | 1.5 hours for zinc addition, then 30 minutes of stirring |
| Yield | 77–78% (of diethyl acetamidomalonate based on diethyl malonate) |
The process involves the reduction of the oxime to an amine, which is then immediately acetylated by the acetic anhydride present in the reaction mixture.
Caption: Workflow for Reductive Acetylation.
Catalytic Hydrogenation
Another effective method for the reduction of the oxime is catalytic hydrogenation. Various catalysts can be employed, with palladium on charcoal being a common choice.[5]
A procedure for the catalytic hydrogenation of this compound is also available in Organic Syntheses.[5]
Table 3: Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | 10% Palladium on charcoal |
| Solvent | Absolute ethanol |
| Hydrogen Pressure | 50–60 lb |
| Reaction Time | ~15 minutes |
| Subsequent Step | Conversion to diethyl aminomalonate hydrochloride |
| Yield | 78–82% (of the hydrochloride salt based on diethyl malonate) |
| Method | Reagents | Advantages | Disadvantages |
| Zinc Dust | Zn, Acetic Anhydride, Acetic Acid | One-pot procedure for acetamidomalonate, readily available reagents. | Exothermic reaction requiring careful temperature control, work-up involves filtering heavy zinc salts.[2] |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, rapid. | Requires specialized hydrogenation equipment, handling of flammable catalyst and hydrogen gas.[5] |
| Other Methods | Raney nickel, aluminum amalgam, hydrogen sulfide | Provide alternative routes for reduction. | May have specific substrate sensitivities or require special handling.[5] |
Other Potential Reactivities of the Oxime Group
While reduction is the most prominent reaction, the oxime group in this compound theoretically possesses a wider range of reactivity. The following sections explore these possibilities based on the general behavior of oximes, although specific examples with this compound are less common in the literature.
Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts an oxime into an amide or a lactam for cyclic oximes.[6][7] For a ketoxime like this compound, the rearrangement would involve the migration of one of the carboxylate groups.
Caption: Plausible Beckmann Rearrangement Pathway.
A specific experimental protocol for the Beckmann rearrangement of this compound is not readily found in the surveyed literature. The outcome of such a reaction would be of significant synthetic interest, potentially leading to cyanoformate derivatives or their hydrolysis products.
Cyclization Reactions for Heterocycle Synthesis
The oxime group can participate in various cyclization reactions, often serving as a source of nitrogen and oxygen atoms for the construction of heterocyclic rings.
1,2,4-Oxadiazoles are a class of five-membered heterocycles with diverse biological activities.[8][9] A common synthetic route involves the reaction of an amidoxime (B1450833) with an acylating agent. Theoretically, this compound could be converted into a corresponding amidoxime and then cyclized. A more direct, albeit speculative, pathway could involve the reaction of this compound with a nitrile under dehydration conditions.
Oxidation
The oxidation of oximes can lead to various products, including gem-dinitro compounds or nitrile oxides, depending on the oxidant and reaction conditions. The oxidation of this compound is not well-documented, but it represents a potential avenue for further functionalization.
Reactions with Nucleophiles and Electrophiles
The oxime group has both nucleophilic (at the oxygen and nitrogen) and electrophilic (at the carbon) sites. Reactions with strong nucleophiles like Grignard or organolithium reagents could potentially lead to addition at the C=N bond.[10][11] Conversely, the oxime oxygen can react with electrophiles.
Applications in Drug Development and Organic Synthesis
The primary contribution of this compound to drug development is indirect, through its conversion to diethyl acetamidomalonate. This latter compound is a key building block for the synthesis of a vast array of α-amino acids, which are fundamental components of many pharmaceuticals, including peptides and their mimetics.[12] The ability to synthesize non-natural amino acids is particularly valuable in medicinal chemistry for the development of novel therapeutic agents with enhanced properties.
Conclusion
This compound is a synthetic intermediate of considerable utility, primarily owing to the versatile reactivity of its oxime group. Its role as a precursor to diethyl acetamidomalonate in the synthesis of α-amino acids is well-established and represents its most significant application. While the reduction of the oxime is thoroughly documented, this guide has also shed light on the potential for other transformations such as the Beckmann rearrangement and cyclization reactions. Further research into these less-explored reactive pathways could unlock new synthetic methodologies and expand the utility of this valuable compound in organic synthesis and drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for scientists working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2649474A - Method for the production of this compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. scielo.br [scielo.br]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl Acetamidomalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of diethyl acetamidomalonate from diethyl isonitrosomalonate. Diethyl acetamidomalonate is a crucial precursor in the synthesis of various α-amino acids and pharmaceutical intermediates.[1][2] The protocols outlined below are based on established and reliable methods, offering high yields and purity.
Overview of the Synthetic Pathway
The synthesis of diethyl acetamidomalonate is a two-step process that begins with the nitrosation of diethyl malonate to form the intermediate, this compound. This intermediate is then subjected to a reductive acetylation to yield the final product. A common and efficient method involves a one-pot reaction where the reduction of the isonitroso group and the acetylation of the resulting amine occur concurrently.[3][4]
Quantitative Data Summary
The choice of reducing agent significantly impacts the overall yield of diethyl acetamidomalonate. Below is a summary of reported yields for different reduction methods.
| Starting Material | Reducing Agent | Acetylating Agent | Solvent | Overall Yield (%) | Reference |
| Diethyl Malonate | Zinc Dust | Acetic Anhydride | Acetic Acid | 77-78% | [3][5] |
| This compound | Palladium on Charcoal | Acetic Anhydride | Ethanol | 40% | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Diethyl Acetamidomalonate using Zinc Dust
This protocol details a one-pot procedure for the preparation of diethyl acetamidomalonate from diethyl malonate.[3][5]
Part A: Preparation of this compound [3]
-
Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cooling and Addition of Reagents: Cool the flask in an ice bath. With stirring, add a mixture of 57 mL of glacial acetic acid and 81 mL of water.
-
Nitrosation: While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite (B80452) in portions over a period of 1.5 hours.
-
Reaction Progression: After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.
-
Extraction: Transfer the reaction mixture to a 300-mL separatory funnel and extract with two 50-mL portions of ether. The combined ethereal solution of this compound can be used immediately in the next step or stored overnight in a refrigerator.[3]
Part B: Reductive Acetylation to Diethyl Acetamidomalonate [3][5]
-
Reaction Setup: In a 1-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, place the ethereal solution of this compound from Part A, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid.
-
Reduction: With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling with a water bath.
-
Completion of Reaction: After the addition of zinc is complete, stir the mixture for an additional 30 minutes.
-
Workup: Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.
-
Isolation of Crude Product: Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.[3][5]
-
Purification: To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts. Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product. After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry at 50°C. A second crop can be obtained by concentrating the mother liquor. The final yield of diethyl acetamidomalonate is 52–53 g (77–78%).[3][5]
Visualizations
Reaction Pathway
The overall synthesis involves the conversion of diethyl malonate to this compound, which is then reduced and acetylated to form the final product.
Caption: Overall synthetic route from diethyl malonate.
Experimental Workflow
The following diagram illustrates the key steps in the one-pot synthesis of diethyl acetamidomalonate.
Caption: Workflow for the synthesis of diethyl acetamidomalonate.
Proposed Reaction Mechanism
The reduction of the isonitroso (oxime) group by zinc in acetic acid proceeds through a series of electron and proton transfers, followed by acetylation.
Caption: Proposed mechanism for the reductive acetylation.
References
Application Notes and Protocols: Reduction of Diethyl Isonitrosomalonate using Zinc and Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of diethyl isonitrosomalonate is a critical step in the synthesis of valuable intermediates for drug development and organic synthesis, primarily yielding diethyl aminomalonate. Diethyl aminomalonate serves as a precursor for the synthesis of various amino acids and heterocyclic compounds. Due to its inherent instability, it is often converted in situ to more stable derivatives such as diethyl acetamidomalonate or isolated as its hydrochloride salt.[1][2] This document provides detailed protocols for the synthesis of both diethyl acetamidomalonate via reductive acetylation and a protocol for the preparation of diethyl aminomalonate hydrochloride, utilizing zinc powder and acetic acid as the reducing system.
The presented protocols are based on established literature procedures, offering reliable methods for laboratory-scale synthesis. The choice between the two protocols depends on the desired final product for subsequent synthetic steps.
Reaction Mechanism
The reduction of the isonitroso group (an oxime tautomer) to a primary amine by zinc in the presence of an acid, such as acetic acid, is a classical organic transformation. The reaction proceeds through a series of single electron transfers from the zinc metal to the protonated isonitroso group. The generated intermediate undergoes further protonation and electron transfer steps, leading to the cleavage of the N-O bond and the formation of the primary amine.
In the presence of acetic anhydride, the newly formed and highly reactive diethyl aminomalonate is immediately acetylated to form the more stable diethyl acetamidomalonate.[1] This in-situ trapping prevents side reactions and simplifies purification.
Experimental Protocols
Protocol 1: Synthesis of Diethyl Acetamidomalonate
This protocol details the reductive acetylation of this compound to yield the stable diethyl acetamidomalonate.[1]
Materials:
-
This compound
-
Zinc dust
-
Glacial acetic acid
-
Acetic anhydride
-
Water (purified)
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Water bath
-
Filtration apparatus (suction)
-
Rotary evaporator
Procedure:
-
In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine the solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid.[1]
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over a period of 1.5 hours.
-
Maintain the reaction temperature between 40–50°C. The reaction is exothermic, and intermittent cooling with a water bath will be necessary.[1]
-
After the complete addition of zinc dust, continue stirring for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.[1]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.
-
For purification, add 100 ml of water to the crude product and warm the flask on a steam bath until the solid melts.
-
Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.
-
After cooling in the ice bath for an additional hour, collect the product by filtration, wash once with cold water, and dry in air at 50°C.[1]
Expected Yield: 77–78%[1]
Protocol 2: Synthesis of Diethyl Aminomalonate Hydrochloride
This protocol is adapted from literature procedures for the reduction of oximes to amines using zinc and acetic acid, followed by conversion to the hydrochloride salt for stability.[3]
Materials:
-
This compound (diethyl oximinomalonate)
-
Zinc dust
-
Glacial acetic acid
-
Diethyl ether (dry)
-
Hydrogen chloride (gas or solution in diethyl ether)
-
Round-bottomed flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Stage 1: Reduction to Diethyl Aminomalonate
-
In a round-bottomed flask, dissolve this compound in methanol.
-
Add glacial acetic acid to the solution.
-
While stirring at 20°C, add zinc dust in portions.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Concentrate the filtrate under reduced pressure to remove methanol and acetic acid, yielding crude diethyl aminomalonate.
Stage 2: Formation of the Hydrochloride Salt
-
Dissolve the crude diethyl aminomalonate in dry diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of hydrogen chloride in diethyl ether dropwise, with stirring.
-
The diethyl aminomalonate hydrochloride will precipitate as a white solid.
-
Collect the precipitate by filtration, wash with cold, dry diethyl ether, and dry under vacuum.
Data Presentation
| Parameter | Protocol 1: Diethyl Acetamidomalonate Synthesis | Protocol 2: Diethyl Aminomalonate Hydrochloride Synthesis |
| Product | Diethyl Acetamidomalonate | Diethyl Aminomalonate Hydrochloride |
| Reducing Agent | Zinc dust | Zinc dust |
| Acid | Glacial Acetic Acid | Glacial Acetic Acid |
| Solvent | Glacial Acetic Acid | Methanol, Diethyl Ether |
| Key Reagent | Acetic Anhydride | Hydrogen Chloride |
| Reaction Temperature | 40–50°C | 20°C (reduction), 0°C (salt formation) |
| Reported Yield | 77–78%[1] | High (specific yield not detailed in available literature) |
| Product Stability | Stable solid | Stable crystalline solid[4] |
Visualizations
Experimental Workflow: Synthesis of Diethyl Acetamidomalonate
Caption: Workflow for the synthesis of diethyl acetamidomalonate.
Logical Relationship: Product Stability and Isolation
Caption: Pathways to stable products from diethyl aminomalonate.
References
Application Notes and Protocols: Catalytic Hydrogenation of Diethyl Isonitrosomalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The catalytic hydrogenation of diethyl isonitrosomalonate is a crucial chemical transformation for the synthesis of diethyl aminomalonate, a versatile intermediate in organic and medicinal chemistry.[1][2] Diethyl aminomalonate serves as a key building block for the synthesis of various biologically active molecules, including pyrimidine (B1678525) heterocyclic compounds, α-amino acids, and anticancer drug molecules.[1][3][4] Its hydrochloride salt is often preferred due to its enhanced stability.[1][5] This document provides detailed protocols for the catalytic hydrogenation of this compound, summarizing various reaction conditions and presenting quantitative data for easy comparison.
Applications in Drug Development:
Diethyl aminomalonate and its derivatives are instrumental in the development of novel therapeutic agents.[6] Key applications include:
-
Synthesis of Pharmaceuticals: It is a pivotal intermediate in the creation of a wide array of pharmaceutical agents, notably those targeting neurological disorders.[6]
-
Anticancer Agents: The resulting compounds are used in the synthesis of kinesin spindle protein inhibitors, which are potential anticancer agents.[]
-
Antiviral Drugs: It serves as an intermediate for the synthesis of influenza drugs like Favipiravir.[3]
-
Biochemical Research: The compound is utilized in biochemical assays to investigate enzyme activities and metabolic pathways, offering insights into cellular functions.[6]
Experimental Protocols
Several catalysts and reaction conditions have been successfully employed for the catalytic hydrogenation of this compound. Below are detailed protocols for some of the most common methods.
Protocol 1: Hydrogenation using Palladium on Charcoal (Pd/C)
This protocol is adapted from a procedure found in Organic Syntheses.[5]
Materials:
-
This compound
-
Absolute ethanol (B145695)
-
10% Palladium on charcoal (Pd/C) catalyst
-
Parr Hydrogenator or similar high-pressure hydrogenation apparatus
-
Dry ether
-
Dry hydrogen chloride (gas)
Procedure:
-
In a 500-mL reduction bottle, combine 19.1 g (0.1 mole) of this compound, 100 mL of absolute alcohol, and 3 g of 10% palladium-on-charcoal catalyst.[5]
-
Place the bottle in a Parr Hydrogenator and flush the system three to four times with hydrogen gas.[5]
-
Pressurize the system to 50–60 lb/in² with hydrogen.[5]
-
Shake the reaction mixture until there is no further drop in pressure, which typically takes about 15 minutes.[5]
-
Once the reaction is complete, carefully vent the hydrogenator.
-
Remove the catalyst by filtration, washing the catalyst with absolute alcohol.[5]
-
Concentrate the clear filtrate under reduced pressure at a temperature below 50°C to obtain crude diethyl aminomalonate.[5]
-
For conversion to the hydrochloride salt, dilute the crude product with 80 mL of dry ether and filter to remove any solid impurities.[5]
-
Cool the filtrate in an ice bath and pass dry hydrogen chloride gas over the solution while stirring.[5]
-
Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether.[5]
Protocol 2: Hydrogenation using Nickel-based Catalysts
This protocol is based on a patented method.[3]
Materials:
-
This compound (referred to as diethyl oximomalonate)
-
Absolute ethanol
-
AlNiFe or AlNiMo three-way catalyst
-
High-pressure hydrogenation vessel
-
Nitrogen gas
-
Hydrogen gas
-
35% Hydrogen chloride in ethanol
-
Acetone
Procedure:
-
In a hydrogenation vessel, add 240g of absolute ethanol, 60g of this compound, and 3.0g of the chosen nickel-based catalyst (AlNiFe or AlNiMo).[3]
-
Seal the vessel and purge the system with nitrogen.[3]
-
Introduce hydrogen gas to a pressure of 1.0-2.0 MPa.[3]
-
Maintain the reaction temperature at 40-50°C and stir for 6 hours.[3]
-
After the reaction, cool the vessel, depressurize, and filter to remove the catalyst.[3]
-
Transfer the filtrate to a four-neck flask, stir, and cool to 0-5°C.[3]
-
Slowly add 50g of 35% hydrogen chloride in ethanol over 1 hour, then continue stirring for another hour.[3]
-
Remove the ethanol by distillation under reduced pressure.[3]
-
To the residue, add 200 mL of acetone, stir for 1 hour, and then cool to 5-10°C to induce crystallization.[3]
-
Filter the product, wash the filter cake with acetone, and dry at 60°C to obtain diethyl aminomalonate hydrochloride.[3]
Data Presentation
The following table summarizes the quantitative data from various reported catalytic hydrogenation procedures for this compound.
| Parameter | Protocol 1 (Pd/C)[5] | Protocol 2 (AlNiFe)[3] | Protocol 3 (AlNiMo)[3] | Protocol 4 (Pd/C in Ethyl Acetate)[8] |
| Starting Material | This compound | This compound | This compound | Diethyl hydroxyiminomalonate and acetoxyiminomalonate mixture |
| Amount of Starting Material | 19.1 g (0.1 mole) | 60 g | 60 g | 420.0 g (2.0 mol) |
| Catalyst | 10% Palladium on charcoal | AlNiFe three-way catalyst | AlNiMo three-way catalyst | Palladium on activated charcoal (5 wt% Pd) |
| Catalyst Loading | 3 g | 3.0 g | 3.0 g | 12.5 g |
| Solvent | Absolute ethanol | Absolute ethanol | Absolute ethanol | Ethyl acetate |
| Solvent Volume | 100 mL | 240 g | 240 g | 400 mL |
| Hydrogen Pressure | 50–60 lb/in² (~3.4-4.1 bar) | 1.0–2.0 MPa (10-20 bar) | 1.0–2.0 MPa (10-20 bar) | 20 bar |
| Reaction Temperature | Not specified (ambient) | 40–50°C | 40–50°C | 30–35°C |
| Reaction Time | ~15 minutes | 6 hours | 6 hours | 80 minutes |
| Product | Diethyl aminomalonate hydrochloride | Diethyl aminomalonate hydrochloride | Diethyl aminomalonate hydrochloride | Diethyl aminomalonate hydrochloride |
| Yield | 78–82% | 88% | 91% | 85.1% |
| Purity | m.p. 162–163° | 99.5% | 99.7% | 100% (by chlorine content) |
Visualizations
Reaction Pathway:
Caption: Reaction pathway for the synthesis of diethyl aminomalonate hydrochloride.
Experimental Workflow:
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemimpex.com [chemimpex.com]
- 8. US5847197A - Process for the preparation of aminomalonic acid ester salts - Google Patents [patents.google.com]
Synthesis of Unnatural α-Amino Acids via Diethyl Isonitrosomalonate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of unnatural α-amino acids, utilizing diethyl isonitrosomalonate as a key precursor. The protocols detailed herein are foundational for the generation of diverse amino acid structures, which are pivotal in modern drug discovery and development. The incorporation of unnatural amino acids can enhance the stability, selectivity, and bioactivity of peptides and other therapeutic molecules.[1][2]
Application Notes
The synthesis of unnatural α-amino acids is a cornerstone of medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of therapeutic peptides and small molecules.[2] The general strategy involves a three-step process rooted in the principles of malonic ester synthesis: deprotonation of an active methylene (B1212753) group, alkylation with a suitable electrophile to introduce a desired side chain, and subsequent hydrolysis and decarboxylation to yield the final α-amino acid.[3]
The journey from the simple starting material, diethyl malonate, to a diverse array of unnatural α-amino acids proceeds through the key intermediate, diethyl acetamidomalonate. This intermediate is synthesized from this compound. The acetamido group serves as a convenient protecting group for the amine functionality, preventing undesirable side reactions during the alkylation step.[3] This robust methodology allows for the introduction of a wide variety of side chains, thereby enabling the synthesis of both natural and novel unnatural amino acids.[3]
A notable example of a biologically active unnatural amino acid that can be synthesized through a related pathway is L-phosphinothricin (also known as glufosinate). This molecule acts as a potent herbicide by inhibiting the enzyme glutamine synthetase, a crucial component in nitrogen metabolism in plants.[1][4][5][6][7][8] The specific inhibition of this enzyme leads to a toxic accumulation of ammonia (B1221849) and a depletion of essential amino acids, ultimately causing plant death.[1][7] Understanding the synthesis and mechanism of action of such molecules provides a blueprint for the rational design of other enzyme inhibitors with therapeutic potential.
Experimental Protocols
The synthesis of unnatural α-amino acids via this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage of the synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines the initial step of converting diethyl malonate to this compound.
Materials:
-
Diethyl malonate
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Water
-
Ether
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (47.4 ml, 0.312 mole) of diethyl malonate.[9]
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.[9]
-
While maintaining the temperature at approximately 5°C, add a total of 65 g of sodium nitrite (0.944 mole) in portions over a period of 1.5 hours.[9]
-
After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[9]
-
Transfer the reaction mixture to a 300-ml separatory funnel and extract with two 50-ml portions of ether.[9]
-
The combined ethereal solution of this compound is used directly in the next step.[9]
Protocol 2: Synthesis of Diethyl Acetamidomalonate
This protocol details the reduction of this compound and subsequent acetylation to form the key intermediate, diethyl acetamidomalonate.[10]
Materials:
-
Ethereal solution of this compound (from Protocol 1)
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Water bath
-
Filtration apparatus
Procedure:
-
Place the ethereal solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid into a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.[9]
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. Intermittent cooling with a water bath may be necessary due to the exothermic nature of the reaction.[9]
-
After the addition of zinc is complete, stir the mixture for an additional 30 minutes.[9]
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.[9]
-
Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil remains, which may partially crystallize.[9]
-
To purify the crude product, add 100 ml of water and warm the flask on a steam bath until the solid melts.[9]
-
Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[9]
-
After cooling in the ice bath for an additional hour, collect the product by filtration, wash once with cold water, and dry in air at 50°C.[9] The yield of diethyl acetamidomalonate is typically 77–78% based on the starting diethyl malonate.[9]
Protocol 3: General Synthesis of Unnatural α-Amino Acids
This protocol provides a general method for the alkylation of diethyl acetamidomalonate and its subsequent conversion to the desired unnatural α-amino acid.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
Alkyl halide (R-X)
-
Aqueous HCl
Procedure:
-
Deprotonation: Dissolve diethyl acetamidomalonate in absolute ethanol and add a solution of sodium ethoxide in ethanol. This will deprotonate the α-carbon, forming a nucleophilic enolate.
-
Alkylation: To the enolate solution, add the desired alkyl halide (R-X) and reflux the mixture to facilitate the SN2 reaction, which introduces the R-group.
-
Hydrolysis and Decarboxylation: After the alkylation is complete, remove the ethanol by distillation. Add aqueous hydrochloric acid to the residue and heat the mixture under reflux. This step hydrolyzes both the ester and amide groups and subsequently decarboxylates the intermediate to yield the final racemic α-amino acid.[3]
-
Isolation: The final amino acid can be isolated and purified using standard techniques such as crystallization or chromatography.
Quantitative Data
The following table summarizes the yields for the synthesis of several amino acids using the diethyl acetamidomalonate method.
| Unnatural/Natural Amino Acid | Alkylating Agent | Overall Yield (%) | Reference |
| Phenylalanine | Benzyl chloride | 65 | [10] |
| Tryptophan | Gramine or its quaternary ammonium (B1175870) salt | >90 | [10] |
| Glutamic Acid | Propiolactone | 87 | [10] |
| Alanine | Methyl halide | Not specified | [8] |
| Asparagine | 1-Bromoacetamide | Not specified | [11] |
| Histidine | 4-(Bromomethyl)imidazole | Not specified | [11] |
Visualization of Signaling Pathway
The following diagram illustrates the mechanism of action of L-phosphinothricin, an unnatural amino acid, as an inhibitor of the glutamine synthetase pathway.
Caption: Mechanism of L-phosphinothricin inhibition of glutamine synthetase.
References
- 1. Herbicide Phosphinothricin Causes Direct Stimulation Hormesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Inhibition of Plant Glutamine Synthetases by Substituted Phosphinothricins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of plant glutamine synthetases by substituted phosphinothricins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herbicide phosphinothricin causes direct stimulation hormesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fingolimod via Diethyl Isonitrosomalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Fingolimod (FTY720), an important immunomodulating drug, utilizing diethyl isonitrosomalonate as a key precursor. This methodology leverages the conversion of this compound to diethyl acetamidomalonate, a crucial building block for the subsequent construction of the Fingolimod molecule.
Introduction
Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator used in the treatment of multiple sclerosis. Its synthesis has been approached through various routes, with many converging on the use of diethyl acetamidomalonate as a key intermediate.[1][2] this compound serves as a readily accessible precursor to diethyl acetamidomalonate, making this synthetic pathway a viable option for laboratory and potential scale-up production. This document outlines the synthetic strategy, detailed experimental procedures, and the mechanism of action of Fingolimod.
Synthetic Pathway Overview
The overall synthetic pathway from diethyl malonate to Fingolimod can be conceptually divided into two main stages:
-
Formation of the Key Intermediate: Synthesis of diethyl acetamidomalonate from diethyl malonate via this compound.
-
Construction of the Fingolimod Backbone: Alkylation of diethyl acetamidomalonate with a suitable phenethyl derivative, followed by functional group manipulations to yield Fingolimod.
The logical workflow of the synthesis is depicted below.
Caption: Overall synthetic workflow from diethyl malonate to Fingolimod.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitrosation of diethyl malonate to yield this compound.[3]
Materials:
-
Diethyl malonate
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Water
-
Ice bath
-
Mechanical stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
Maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, continue stirring for an additional 2 hours at 5°C.
-
The reaction mixture containing this compound is typically used directly in the next step without purification. It is important to note that this compound can be unstable and has been reported to explode upon distillation.[1]
Protocol 2: Synthesis of Diethyl Acetamidomalonate
This protocol details the reduction of this compound and subsequent acetylation to form diethyl acetamidomalonate.[1][2]
Materials:
-
This compound (from Protocol 1)
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc powder
-
Water
-
Mechanical stirrer
Procedure:
-
To the ethereal solution of this compound from the previous step, add 86 g (0.842 mole) of acetic anhydride and 225 mL of glacial acetic acid in a three-necked round-bottom flask fitted with a mechanical stirrer and a thermometer.
-
With vigorous stirring, add 78.5 g (1.20 mole) of zinc dust in portions, maintaining the reaction temperature between 40-50°C.
-
After the addition of zinc is complete, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction to remove zinc acetate (B1210297) and wash the filter cake with two 200 mL portions of glacial acetic acid.
-
Combine the filtrate and washings and evaporate under reduced pressure until a thick oil, which may partially crystallize, remains.
-
To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.
-
Stir the mixture of water and oil rapidly in an ice bath to crystallize diethyl acetamidomalonate as a fine white product.
-
After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Yield (%) | Reference |
| Diethyl Malonate | 160.17 | 50 g | 0.312 | - | [1] |
| Sodium Nitrite | 69.00 | 65 g | 0.944 | - | [1] |
| Acetic Anhydride | 102.09 | 86 g | 0.842 | - | [1] |
| Zinc Powder | 65.38 | 78.5 g | 1.20 | - | [1] |
| Diethyl Acetamidomalonate | 217.22 | 52-53 g | 0.240-0.244 | 77-78 | [1] |
Protocol 3: Synthesis of Fingolimod from Diethyl Acetamidomalonate
This protocol outlines a multi-step synthesis of Fingolimod starting from diethyl acetamidomalonate. This specific example involves an alkylation with 4'-(2-iodoethyl)octanophenone, followed by reduction and hydrolysis.[4]
Step 3a: Alkylation of Diethyl Acetamidomalonate
Materials:
-
Diethyl acetamidomalonate
-
4'-(2-Iodoethyl)octanophenone
-
Base (e.g., Sodium ethoxide, Cesium carbonate)
-
Solvent (e.g., DMF, Ethanol)
Procedure:
-
Dissolve diethyl acetamidomalonate in a suitable anhydrous solvent (e.g., DMF).
-
Add a base (e.g., sodium ethoxide) to the solution at room temperature to form the enolate.
-
Add 4'-(2-iodoethyl)octanophenone to the reaction mixture.
-
Stir the reaction at an elevated temperature (e.g., 60°C) until the reaction is complete (monitored by TLC).
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate.
Step 3b: Reduction of the Ketone and Ester Groups
Materials:
-
Diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate
-
Reducing agent (e.g., Sodium borohydride (B1222165) in the presence of a Lewis acid, or Lithium aluminum hydride)
-
Solvent (e.g., Ethanol, THF)
Procedure:
-
Dissolve the alkylated intermediate in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0°C).
-
Allow the reaction to proceed until the reduction of both the ketone and the diethyl ester groups is complete.
-
Quench the reaction carefully with water or a dilute acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the intermediate diol.
Step 3c: Hydrolysis to Fingolimod
Materials:
-
The reduced intermediate from Step 3b
-
Acid (e.g., Hydrochloric acid) or Base (e.g., Lithium hydroxide)
-
Solvent (e.g., Methanol, Water)
Procedure:
-
Dissolve the intermediate diol in a suitable solvent mixture (e.g., methanol/water).
-
Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., LiOH) to the solution.
-
Reflux the mixture until the hydrolysis of the acetamide (B32628) group is complete.
-
Neutralize the reaction mixture and extract the Fingolimod free base with an organic solvent.
-
The free base can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.
| Step | Key Reagents | Product | Typical Yield (%) | Reference |
| Alkylation | Diethyl acetamidomalonate, 4'-(2-Iodoethyl)octanophenone, Base | Diethyl 2-acetamido-2-(4-octanoylphenethyl)malonate | Varies | [4] |
| Reduction | Sodium borohydride or LAH | 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diol | Varies | [5] |
| Hydrolysis | HCl or LiOH | Fingolimod | Good | [5] |
Note: Yields for the final steps of Fingolimod synthesis can vary significantly based on the specific reagents and conditions used. The provided table gives a general overview.
Mechanism of Action of Fingolimod
Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active form, fingolimod-phosphate.[6] Fingolimod-phosphate is a sphingosine-1-phosphate (S1P) receptor modulator.[7][8] It binds with high affinity to four of the five S1P receptor subtypes (S1P₁, S1P₃, S1P₄, and S1P₅).
The primary mechanism of action involves its effect on lymphocytes. S1P receptors, particularly S1P₁, play a crucial role in the egress of lymphocytes from lymph nodes. By acting as a functional antagonist of the S1P₁ receptor on lymphocytes, fingolimod-phosphate causes the internalization and degradation of the receptor.[6] This prevents lymphocytes from exiting the lymph nodes, leading to a reversible reduction of peripheral blood lymphocyte counts. The sequestration of lymphocytes in the lymph nodes prevents their infiltration into the central nervous system (CNS), thereby reducing the inflammatory events that lead to demyelination and nerve damage in multiple sclerosis.[7][8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijacskros.com [ijacskros.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
experimental procedure for the preparation of diethyl aminomalonate from diethyl isonitrosomalonate
Application Note: Synthesis of Diethyl Aminomalonate
Introduction Diethyl aminomalonate is a pivotal intermediate in organic synthesis, particularly in the preparation of α-amino acids and various heterocyclic compounds used in drug development. Its synthesis from diethyl isonitrosomalonate via reduction is a common and efficient transformation. This document provides a detailed experimental protocol for the catalytic hydrogenation of this compound to yield diethyl aminomalonate, which is subsequently converted to its more stable hydrochloride salt.
Reaction Scheme
The overall reaction involves the reduction of the oxime group in this compound to a primary amine. Due to the relative instability of the free amine, it is typically isolated as its hydrochloride salt.
Step 1: Reduction of this compound
Step 2: Formation of the Hydrochloride Salt
Experimental Protocols
This protocol is based on the catalytic hydrogenation method, which is widely recognized for its efficiency and clean conversion.[1] Alternative reduction methods include the use of zinc dust in acetic acid or Raney nickel catalyst.[1][2]
A. Preparation of Diethyl Aminomalonate via Catalytic Hydrogenation [1]
-
Reaction Setup: A 0.1-mole aliquot (approximately 19.1 g) of crude this compound is placed in a 500-mL reduction bottle suitable for a Parr Hydrogenator.
-
Solvent and Catalyst Addition: To the reduction bottle, add 100 mL of absolute ethanol (B145695) and 3 g of 10% palladium-on-charcoal (Pd/C) catalyst.[1]
-
Hydrogenation:
-
Place the bottle in the hydrogenator and flush the system with hydrogen gas three to four times to remove air.
-
Pressurize the system with hydrogen to an initial pressure of 50–60 psi.
-
Commence shaking. The reaction is exothermic and typically proceeds rapidly.
-
Continue shaking until there is no further drop in hydrogen pressure, which usually takes about 15 minutes.[1]
-
-
Work-up:
-
Vent the hydrogenator and remove the catalyst by filtration through a pad of Celite. Wash the catalyst cake with a small amount of absolute ethanol.
-
Combine the filtrate and washings. Concentrate the solution under reduced pressure, ensuring the bath temperature does not exceed 50°C.
-
The resulting crude oil is diethyl aminomalonate. As the free amine can be unstable, it is recommended to proceed directly to the preparation of its hydrochloride salt without purification by distillation.[1]
-
B. Preparation of Diethyl Aminomalonate Hydrochloride [1]
-
Dissolution and Filtration: Dilute the crude diethyl aminomalonate with 80 mL of dry diethyl ether and filter to remove any minor solid impurities.
-
Precipitation:
-
Collect the filtrate in a 250-mL Erlenmeyer flask and cool it in an ice bath.
-
While stirring the solution mechanically, pass a stream of dry hydrogen chloride gas just over the surface of the solution.
-
A fine white precipitate of diethyl aminomalonate hydrochloride will form.
-
-
Isolation and Purification:
-
Collect the white crystals by suction filtration.
-
Wash the crystals three times with a total of 60 mL of dry diethyl ether.
-
To maximize yield, the filtrate and washings can be treated again with hydrogen chloride to precipitate any remaining product.
-
Dry the collected solid to obtain diethyl aminomalonate hydrochloride. The typical yield is 16.5–17.4 g (78–82% based on the initial diethyl malonate used to prepare the isonitrosomalonate), with a melting point of 162–163°C.[1]
-
Safety Precautions
-
This compound is potentially explosive upon heating. [1][2] Purification by distillation is not recommended.
-
Catalytic hydrogenation should be performed behind a safety shield in a well-ventilated fume hood. Palladium on charcoal is flammable and should be handled with care.
Data Presentation
The following table summarizes the quantitative data for the catalytic hydrogenation and subsequent salt formation based on a 0.1-mole scale reaction.[1]
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity Used | Role/Purpose |
| This compound | C₇H₁₁NO₅ | 189.17 | ~19.1 g (0.1 mol) | Starting Material |
| 10% Palladium on Charcoal (Pd/C) | Pd/C | N/A | 3 g | Catalyst for Hydrogenation |
| Hydrogen (H₂) | H₂ | 2.02 | 50-60 psi | Reducing Agent |
| Absolute Ethanol (EtOH) | C₂H₅OH | 46.07 | 100 mL | Reaction Solvent |
| Dry Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 80 mL + 60 mL | Solvent for Precipitation and Washing |
| Dry Hydrogen Chloride (HCl) | HCl | 36.46 | Excess | Reagent for Hydrochloride Salt Formation |
| Product | ||||
| Diethyl Aminomalonate Hydrochloride | C₇H₁₄ClNO₄ | 211.64 | 16.5–17.4 g | Final Product (78-82% Yield) |
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and isolation of diethyl aminomalonate hydrochloride from this compound.
Caption: Workflow for the synthesis of diethyl aminomalonate hydrochloride.
References
Application Notes and Protocols for the Large-Scale Synthesis of Diethyl Isonitrosomalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl isonitrosomalonate is a crucial intermediate in organic synthesis, particularly in the preparation of amino acids and their derivatives, which are fundamental building blocks for numerous pharmaceuticals.[1][2] Its efficient and scalable synthesis is therefore of significant interest to the drug development and chemical manufacturing industries. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on a robust and reproducible method adapted from established laboratory procedures. The primary route involves the nitrosation of diethyl malonate.[1][3]
Chemical Reaction
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis
Caption: Key components and process for this compound synthesis.
References
Application of Diethyl Isonitrosomalonate in Medicinal Chemistry: A Versatile Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Diethyl isonitrosomalonate is a valuable and versatile synthetic intermediate in medicinal chemistry, primarily serving as a precursor for the synthesis of α-amino acids and complex pharmaceutical agents. Its unique chemical structure, featuring an isonitroso (oxime) group and two ester functionalities, allows for its transformation into key building blocks for drug discovery and development. While direct biological activity of this compound is not extensively documented, its utility lies in its efficient conversion to derivatives with significant therapeutic applications.
The most prominent application of this compound is in the synthesis of diethyl acetamidomalonate and diethyl aminomalonate . These compounds are widely used as glycine (B1666218) synthons in the preparation of a variety of natural and unnatural α-amino acids. The acetamido group in diethyl acetamidomalonate acts as a protecting group for the amine functionality, enabling selective alkylation at the α-carbon. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid.[1][2] This methodology has been successfully employed in the synthesis of amino acids such as histidine and tryptophan.[1]
A noteworthy application in modern medicinal chemistry is the use of this compound-derived intermediates in the synthesis of the immunosuppressive drug Fingolimod (FTY720) .[3][4][5][6] Fingolimod is a sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.[3] Several synthetic routes to Fingolimod utilize diethyl acetamidomalonate as a key starting material for constructing the 2-amino-1,3-propanediol (B45262) core of the molecule.[4][5][6]
Furthermore, the isonitroso moiety of this compound suggests its potential as a nitric oxide (NO) donor, a class of compounds with important physiological effects. However, there is currently limited direct evidence in the scientific literature to support the significant release of nitric oxide from this compound under physiological conditions.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the direct biological activity (e.g., IC50, Ki) of this compound itself. Its medicinal chemistry value is primarily realized through its synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitrosation of diethyl malonate to yield this compound.
Materials:
-
Diethyl malonate
-
Sodium nitrite (B80452)
-
Glacial acetic acid
-
Water
-
Ether
-
Ice bath
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Separatory funnel
Procedure:
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.[1]
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.[1]
-
While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.[1]
-
After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[1]
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of ether.[1]
-
The combined ethereal solution of this compound can be used directly in the next step or stored overnight in a refrigerator.[1]
Note: It is advised not to attempt purification of this compound by distillation, as it has been reported to be explosive.[1]
Protocol 2: Synthesis of Diethyl Acetamidomalonate from this compound
This protocol details the reduction of this compound and subsequent acetylation to form diethyl acetamidomalonate.
Materials:
-
Ethereal solution of this compound (from Protocol 1)
-
Acetic anhydride
-
Glacial acetic acid
-
Zinc dust
-
Water
-
Ice bath
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Büchner funnel
Procedure:
-
Place the ethereal solution of this compound, 86 g (0.842 mole) of acetic anhydride, and 225 mL (3.95 moles) of glacial acetic acid into a 1-L three-necked, round-bottomed flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel.[1]
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic, and intermittent cooling with a water bath may be necessary.[1]
-
After the addition of zinc is complete, stir the mixture for an additional 30 minutes.[1]
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-mL portions of glacial acetic acid.[1]
-
Evaporate the combined filtrate and washings under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.[1]
-
To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.[1]
-
Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[1]
-
Collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor. The typical yield is 77–78%.[1]
Protocol 3: Synthesis of Diethyl Aminomalonate Hydrochloride from this compound
This protocol outlines the catalytic hydrogenation of this compound to diethyl aminomalonate, followed by conversion to its hydrochloride salt.
Materials:
-
Ethereal solution of this compound (from Protocol 1)
-
1% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Absolute ethanol
-
10% Palladium on charcoal (Pd/C) catalyst
-
Dry ether
-
Dry hydrogen chloride gas
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Ice bath
Procedure:
-
Wash the ethereal solution of this compound with 80-mL portions of 1% sodium bicarbonate solution until the final washing is distinctly yellow.[7]
-
Dry the ethereal solution over anhydrous sodium sulfate overnight in a refrigerator, then filter.[7]
-
Remove the ether under reduced pressure at a temperature below 30°C.[7]
-
Place an aliquot of the residual this compound (e.g., 0.1 mole, 19.1 g) in a reduction bottle.[7]
-
Add 100 mL of absolute alcohol and 3 g of 10% Pd/C catalyst to the bottle.[7]
-
Place the bottle in a hydrogenator, flush the system with hydrogen, and conduct the hydrogenation according to the apparatus manufacturer's instructions.
-
After the reduction is complete, filter the mixture to remove the catalyst. The filtrate contains crude diethyl aminomalonate.
-
Dilute the crude diethyl aminomalonate with 80 mL of dry ether and filter to remove any solids.[7]
-
Cool the filtrate in an ice bath and pass dry hydrogen chloride gas just over the surface of the solution while stirring mechanically.[7]
-
Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether.[7]
-
Repeat the treatment of the filtrate with hydrogen chloride to obtain subsequent crops. The total yield is typically 78–82%.[7]
Mandatory Visualization
Caption: Synthetic workflow from diethyl malonate to key medicinal chemistry building blocks.
Caption: Simplified pathway for Fingolimod synthesis utilizing this compound derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijacskros.com [ijacskros.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Diethyl Isonitrosomalonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the purification of diethyl isonitrosomalonate from its reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product After Extraction | 1. Incomplete Reaction: The nitrosation reaction may not have gone to completion. 2. Product Loss During Workup: The product may have been lost in the aqueous layer during extraction due to its slight water solubility or hydrolysis. 3. Incorrect pH of Aqueous Wash: Washing with a strongly basic solution could lead to hydrolysis of the ester groups. | 1. Monitor Reaction Progress: Before workup, ensure the reaction is complete using an appropriate analytical technique like Thin Layer Chromatography (TLC). 2. Optimize Extraction: Ensure the pH of the aqueous layer is not overly basic. Use a saturated brine solution in the final wash to reduce the solubility of the organic product in the aqueous phase. 3. Use Mild Base for Wash: Use a dilute solution of sodium bicarbonate (e.g., 1%) for the aqueous wash to neutralize excess acid without causing significant ester hydrolysis.[1] |
| Persistent Emulsion Formation During Extraction | 1. Similar Densities of Organic and Aqueous Layers: Insufficient density difference between the two phases can lead to stable emulsions. 2. Presence of Fine Particulate Matter: Insoluble byproducts or impurities can stabilize emulsions. 3. Vigorous Shaking: Overly aggressive mixing can promote emulsion formation. | 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity and density of the aqueous layer, helping to break the emulsion.[2] 2. Filtration: Filter the entire mixture through a pad of Celite to remove fine particulates that may be stabilizing the emulsion.[2] 3. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing without inducing a persistent emulsion. 4. Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.[3] |
| Oily or Dark-Colored Product | 1. Presence of Side-Products: The nitrosation of diethyl malonate can sometimes lead to the formation of colored byproducts. 2. Decomposition: this compound can be unstable and may decompose, leading to discoloration. | 1. Charcoal Treatment: Dissolve the crude product in the organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter the charcoal. This can help remove colored impurities. 2. Avoid High Temperatures: Ensure that all steps of the purification are carried out at low temperatures to minimize decomposition. The solvent should be removed under reduced pressure at a temperature below 30°C.[1] |
| Product Solidifies During Extraction | 1. High Concentration of Product: If the product is highly concentrated in the organic solvent, it may crystallize out, especially at lower temperatures. | 1. Dilute with More Solvent: Add more of the organic extraction solvent to the separatory funnel to ensure the product remains fully dissolved. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound from the reaction mixture?
A1: The most common and recommended method is a workup procedure involving liquid-liquid extraction. The crude reaction mixture is typically diluted with a water-immiscible organic solvent, such as diethyl ether or toluene, and then washed with a mild basic solution, like 1% sodium bicarbonate, to remove unreacted acetic acid and other acidic impurities. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure at a low temperature.[1][4]
Q2: Is it safe to purify this compound by distillation?
A2: No, it is not recommended to purify this compound by distillation. This compound is thermally unstable and has been reported to decompose explosively upon heating.[4] Therefore, purification methods that involve heating should be strictly avoided.
Q3: My product is an oil, but I have seen reports of it being a crystalline solid. Why is this?
A3: this compound is often isolated as a pale yellow oil. However, it can be obtained as a crystalline solid upon further purification, for instance, by careful crystallization from a suitable solvent system at low temperatures.[5] For many synthetic purposes, the crude oil is used directly in the next step without crystallization.
Q4: What are some potential side-products in the synthesis of this compound that can complicate purification?
A4: The nitrosation of diethyl malonate is generally a clean reaction. However, potential impurities could include unreacted diethyl malonate and side-products from the decomposition of nitrous acid. The primary focus of the purification is to remove the acetic acid used as a catalyst and any inorganic salts.
Q5: How can I assess the purity of my this compound?
A5: While high purity is often not required for subsequent steps, the purity of this compound can be assessed by techniques such as ¹H NMR and ¹³C NMR spectroscopy. The spectra can be compared to literature data to identify the characteristic peaks of the product and to detect the presence of impurities like diethyl malonate or residual solvents.
Data Presentation
The following table summarizes quantitative data from typical experimental protocols for the synthesis and purification of this compound.
| Parameter | Value/Range | Source(s) |
| Typical Yield (crude) | ~95-100% (based on diethyl malonate) | [1] |
| Extraction Solvent | Diethyl ether, Toluene | [4][5] |
| Ratio of Organic Solvent to Reaction Mixture (v/v) | Approximately 2:1 to 3:1 (total solvent to initial aqueous volume) | [1][4] |
| Aqueous Wash Solution | 1% Sodium Bicarbonate Solution | [1] |
| Volume of Aqueous Wash (per wash) | Approximately 1.5 times the volume of the initial diethyl malonate | [1] |
| Number of Washes | 2 to 6 | [1][4] |
| Drying Agent | Anhydrous Sodium Sulfate (B86663) | [1] |
| Solvent Removal Temperature | Below 30°C | [1] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from Organic Syntheses.[1][4]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g of diethyl malonate.
-
Cooling: Cool the flask in an ice bath.
-
Addition of Acetic Acid and Water: With stirring, add a mixture of 57 ml of glacial acetic acid and 81 ml of water.
-
Addition of Sodium Nitrite (B80452): While maintaining the temperature at approximately 5°C, add 65 g of sodium nitrite in portions over a period of 1.5 hours.
-
Reaction: After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 80-ml portions of 1% sodium bicarbonate solution until the final washing is a distinct yellow color (approximately 6 washes may be required).[1]
-
Drying: Dry the ethereal solution over anhydrous sodium sulfate overnight in a refrigerator.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure, ensuring the water bath temperature remains below 30°C.[1] The resulting residue is crude this compound.
Mandatory Visualization
References
Technical Support Center: Synthesis of Diethyl Isonitrosomalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl isonitrosomalonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
A1: The synthesis is typically achieved through the nitrosation of diethyl malonate at the active methylene (B1212753) group. This is commonly carried out by reacting diethyl malonate with sodium nitrite (B80452) in the presence of a weak acid, such as glacial acetic acid.[1][2][3] The reaction involves the in situ formation of nitrous acid, which then acts as the nitrosating agent.
Q2: My reaction is complete, but the yield of this compound is low. What are the potential causes?
A2: Low yields can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted diethyl malonate remaining in the mixture.[3]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Loss During Workup: this compound has some solubility in the aqueous phase, and inefficient extraction can lead to product loss.
Q3: What are the common side reactions I should be aware of during the synthesis?
A3: Several side reactions can occur, impacting the purity and yield of your product:
-
Hydrolysis of Ester Groups: The acidic conditions of the reaction can lead to the hydrolysis of one or both of the ethyl ester groups of diethyl malonate or the product, forming the corresponding carboxylic acids.[4]
-
Formation of O-Acylated Byproducts: When using a carboxylic acid like acetic acid to generate nitrous acid, O-acylated hydroxyimino compounds can be formed as byproducts.[1]
-
Evolution of Nitrogen Oxides: During the reaction, the decomposition of nitrous acid can release various oxides of nitrogen into the headspace of the reactor.[1]
Q4: Is it safe to purify this compound by distillation?
A4: No, it is strongly advised not to purify this compound by distillation. This compound is thermally unstable and has been reported to decompose with explosive violence upon heating.[1][5] For this reason, it is typically used in its crude form for subsequent synthetic steps.
Q5: How can I confirm the formation of this compound without isolating it?
A5: The crude product, typically as an ethereal solution, can be analyzed by spectroscopic methods such as NMR or IR to confirm the presence of the characteristic functional groups of this compound. However, for most applications, the crude product is carried forward to the next step assuming a near-quantitative conversion, as is common in established procedures.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective generation of nitrous acid. | Ensure the sodium nitrite is of good quality and that the acetic acid is added slowly to the cooled reaction mixture to allow for the controlled formation of the nitrosating agent. |
| Temperature too low, slowing the reaction rate. | While initial cooling is crucial to control the exotherm, ensure the reaction is allowed to warm as per the protocol to drive the reaction to completion.[1] | |
| Presence of Unreacted Diethyl Malonate | Insufficient amount of nitrosating agent. | Use a slight excess of sodium nitrite to ensure complete conversion of the diethyl malonate. |
| Inadequate reaction time. | Ensure the reaction is stirred for the recommended duration after the addition of reagents is complete.[1] | |
| Formation of an Oily, Inseparable Mixture During Workup | Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product Decomposes During Storage | The product is inherently unstable. | Use the crude this compound solution immediately after preparation or store it for a short period in a refrigerator.[1] |
Experimental Protocols
Synthesis of this compound (Organic Syntheses Procedure)
This protocol is adapted from a well-established procedure and should be performed in a well-ventilated fume hood.
Materials and Equipment:
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Diethyl malonate
-
Glacial acetic acid
-
Sodium nitrite
-
Deionized water
-
Diethyl ether
-
Separatory funnel
Procedure:
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.
-
After the addition of sodium nitrite is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall during this period. Gases, primarily oxides of nitrogen, will be evolved and should be vented to a fume hood.[1]
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of diethyl ether.
-
The combined ethereal solution of this compound is then used immediately for the next reaction step or stored overnight in a refrigerator.[1]
Visualizations
References
- 1. US5861533A - Process for nitrosation of C-H-acidic compounds - Google Patents [patents.google.com]
- 2. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 3. EP0811607B1 - Process for the nitrosation of C-H- acid compounds - Google Patents [patents.google.com]
- 4. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing the Exothermic Formation of Diethyl Isonitrosomalonate
Welcome to the technical support center for the synthesis of diethyl isonitrosomalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the exothermic nature of this reaction and to troubleshoot common issues encountered during the experiment.
Frequently Asked Questions (FAQs)
Q1: What makes the formation of this compound an exothermic reaction?
A1: The reaction involves the nitrosation of diethyl malonate, which is an electrophilic substitution reaction. The formation of new, more stable bonds in the this compound molecule, compared to the bonds broken in the reactants, results in a net release of energy in the form of heat.[1][2] This makes the reaction exothermic.
Q2: What are the primary safety concerns associated with this reaction?
A2: The primary safety concerns are the exothermic nature of the reaction, which can lead to a runaway reaction if not properly controlled, and the potential instability of the product. This compound has been reported to be explosive upon distillation, so purification by this method should be avoided.[3][4] Additionally, the reaction releases nitrogen oxide gases, which are toxic and should be properly vented in a fume hood.[5]
Q3: How can I effectively control the temperature during the reaction?
A3: Effective temperature control is crucial. The most common method is to use an ice bath to cool the reaction vessel.[5] Slow, portion-wise addition of the sodium nitrite (B80452) to the reaction mixture is also essential to prevent a rapid increase in temperature.[5] Continuous monitoring with a thermometer is necessary to ensure the temperature remains within the desired range.
Q4: What is the optimal temperature range for the synthesis?
A4: Based on established protocols, the initial addition of sodium nitrite should be carried out at a low temperature, typically around 5°C.[5] After the addition is complete, the reaction may be allowed to warm up, with temperatures reaching up to 34-38°C.[5] Some protocols suggest maintaining a temperature between 30°C and 70°C throughout the addition of acetic acid.[3]
Q5: My reaction is producing a low yield. What are the potential causes?
A5: Low yields can result from several factors, including poor temperature control, leading to side reactions or product decomposition. The purity of reagents, especially the diethyl malonate, is also important.[6] Incomplete reaction due to insufficient reaction time or improper stoichiometry of reactants can also lead to lower yields.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Runaway Reaction (Rapid Temperature Increase) | Addition of sodium nitrite was too fast. | Immediately cease the addition of reagents and ensure the cooling bath is effectively lowering the temperature. If necessary, add more ice to the bath. |
| Inadequate cooling. | Ensure the reaction flask is sufficiently submerged in the ice bath and that the stirring is efficient to promote heat transfer. | |
| Low Yield of this compound | Poor temperature control leading to side reactions. | Maintain the recommended temperature range throughout the reaction by using an ice bath and controlling the rate of reagent addition.[5] |
| Impure reagents. | Use purified diethyl malonate and ensure the sodium nitrite is of an appropriate grade. | |
| Incomplete reaction. | Ensure the reaction is stirred for the recommended duration after the addition of all reagents.[5] | |
| Formation of Brown Nitrogen Oxide Gases | This is a normal byproduct of the reaction. | Ensure the reaction is conducted in a well-ventilated fume hood to safely remove the toxic gases.[5] |
| Product Decomposition | Attempting to purify by distillation. | This compound is thermally unstable and can explode upon heating.[3][4] Avoid distillation. The crude product is often used directly in the next step.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Organic Syntheses Method)
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
Diethyl malonate (50 g, 0.312 mole)
-
Glacial acetic acid (57 ml)
-
Water (81 ml)
-
Sodium nitrite (65 g, 0.944 mole)
-
Ether
Procedure:
-
In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g of diethyl malonate.
-
Cool the flask in an ice bath.
-
With stirring, add a mixture of 57 ml of glacial acetic acid and 81 ml of water.
-
While maintaining the temperature at approximately 5°C, add 65 g of sodium nitrite in portions over a period of 1.5 hours.
-
After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.
-
Vent the nitrogen oxide gases produced during the reaction to a fume hood.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.
-
The combined ethereal solution of this compound can be used immediately for the next reaction step or stored overnight in a refrigerator.
Data Presentation: Comparison of Reaction Parameters
| Parameter | Protocol 1 (Organic Syntheses) [5] | Protocol 2 (Patent CN104610082A) [7] |
| Diethyl Malonate | 50 g (0.312 mole) | 140 g |
| Sodium Nitrite | 65 g (0.944 mole) | 90 g |
| Acetic Acid | 57 ml | 105 g |
| Solvent | Water/Ether | Chloroform |
| Initial Temperature | ~ 5°C | 0 - 5°C |
| Reaction Temperature | Rises to 34-38°C | 35 - 45°C |
| Reaction Time | 4 hours after addition | 10 - 15 hours |
| Key Feature | Two-phase reaction with subsequent extraction. | Single organic phase reaction. |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for managing the exothermic reaction.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US2649474A - Method for the production of this compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
safe handling and potential hazards of diethyl isonitrosomalonate
Technical Support Center: Diethyl Isonitrosomalonate
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and effective use of this compound in experimental settings. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key safety information.
Safe Handling and Potential Hazards
This compound is a chemical intermediate that requires careful handling due to its potential hazards. Adherence to safety protocols is crucial to minimize risks in the laboratory.
Hazard Summary:
| Hazard Statement | Description | Precautionary Measures |
| H301 | Toxic if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[1] |
| H315 | Causes skin irritation.[1] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[1] |
| H318 | Causes serious eye damage.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| H335 | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray. If inhaled, remove person to fresh air and keep comfortable for breathing.[1] |
| Explosion Risk | Known to explode during distillation.[2][3] | Purification by distillation is not recommended.[3] The crude product is typically used directly in subsequent steps. |
Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield (29 CFR 1910.133).[1] |
| Skin Protection | Chemical-resistant gloves and protective clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator (29 CFR 1910.134).[1] |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1] |
| Skin Contact | Wash with plenty of soap and water. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
Storage and Disposal:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] The compound is hygroscopic; store under an inert gas.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of diethyl acetamidomalonate, where this compound is a key intermediate.
Materials:
-
Diethyl malonate
-
Glacial acetic acid
-
Sodium nitrite (B80452)
-
Water
-
Ether
-
500-mL three-necked, round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water with stirring.
-
While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over a period of 1.5 hours.[2]
-
After the complete addition of sodium nitrite, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then gradually decrease.[2]
-
Vent the evolved gases (mostly oxides of nitrogen) into a fume hood.[2]
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-mL portions of ether.[2]
-
The combined ether extracts containing this compound can be used immediately for the next reaction step or stored overnight in a refrigerator.[2]
Troubleshooting Guides and FAQs
Question: During the synthesis of this compound, the temperature of the reaction mixture exceeded the recommended 5°C during the addition of sodium nitrite. What are the potential consequences?
Answer: Exceeding the recommended temperature can lead to an increased rate of side reactions, potentially reducing the yield and purity of the desired product. It may also lead to a more vigorous evolution of nitrogen oxides, which can be a safety hazard. If the temperature rises significantly, it is advisable to slow down the rate of addition of sodium nitrite and ensure the ice bath is effectively cooling the reaction vessel.
Question: After adding sodium nitrite, the reaction mixture turned a dark brown color. Is this normal?
Answer: The formation of a yellowish to brownish color is expected due to the formation of the isonitroso compound and the presence of nitrogen oxides. However, a very dark brown or black color may indicate decomposition or the presence of significant impurities.
Question: I am having trouble with emulsions forming during the ether extraction. How can I resolve this?
Answer: Emulsions can sometimes form at the interface between the aqueous and organic layers. To break up emulsions, you can try the following:
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Add a small amount of a saturated brine solution.
-
Allow the mixture to stand for a longer period.
-
In some cases, adding a small amount of a different organic solvent with a different polarity can help.
Question: How can I assess the purity of my crude this compound without using distillation?
Answer: Since distillation is hazardous, alternative methods for purity assessment are recommended:
-
Thin-Layer Chromatography (TLC): This can provide a qualitative assessment of the number of components in your crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Infrared (IR) Spectroscopy: The presence of characteristic functional group peaks can confirm the formation of the desired product.
Question: What are the signs of decomposition of this compound during storage?
Answer: Signs of decomposition may include a change in color (darkening), a change in physical state, or the evolution of gas. To minimize decomposition, store the compound in a tightly sealed container, in a cool, dry place, and under an inert atmosphere.[1]
Visualizations
Caption: A logical workflow for troubleshooting common issues during the synthesis and handling of this compound.
Caption: A simplified reaction pathway for the synthesis of this compound from diethyl malonate.
References
Technical Support Center: Optimizing the Reduction of Diethyl Isonitrosomalonate to the Amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reduction of diethyl isonitrosomalonate to diethyl aminomalonate. This resource offers troubleshooting advice and detailed experimental protocols to address common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the reduction of this compound.
Q1: My reaction is sluggish or incomplete. What are the potential causes and solutions?
A1: Incomplete conversion is a common issue. Several factors could be at play depending on the chosen reduction method.
-
For Catalytic Hydrogenation (e.g., Pd/C):
-
Catalyst Activity: The catalyst may be old or deactivated. Use a fresh batch of catalyst for optimal results.
-
Catalyst Poisoning: The presence of impurities such as sulfur or nitrogen-containing compounds can poison the palladium catalyst.[1] Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient. Increasing the hydrogen pressure, for instance in a Parr hydrogenator, can significantly improve the reaction rate.[2]
-
Solvent Choice: While ethanol (B145695) or methanol (B129727) are common solvents, ensure your starting material is fully dissolved. If solubility is an issue, consider alternative solvents like ethyl acetate.[3]
-
-
For Chemical Reduction (e.g., Zinc/Acetic Acid):
-
Zinc Activation: The surface of the zinc dust may be oxidized. Pre-activating the zinc with dilute acid can enhance its reactivity.
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Temperature Control: The reaction is exothermic. While some heat is necessary, excessive temperatures can lead to side reactions. Maintain the temperature within the recommended range (e.g., 40-50°C).[4]
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Stoichiometry: Ensure the correct molar ratio of zinc and acetic acid to the substrate is used. An excess of the reducing agent is often necessary to drive the reaction to completion.[4]
-
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: Byproduct formation can lower the yield and complicate purification.
-
Over-reduction: In catalytic hydrogenation, prolonged reaction times or harsh conditions can potentially lead to the reduction of the ester functionalities, although this is generally less common for this specific substrate. Monitor the reaction progress by TLC to avoid over-reduction.
-
Formation of Diethyl Acetamidomalonate (in Zinc/Acetic Anhydride (B1165640) reductions): If acetic anhydride is used in conjunction with zinc and acetic acid, the initially formed amine will be acetylated to give diethyl acetamidomalonate.[5] If the free amine is the desired product, avoid the use of acetic anhydride.
-
Instability of Starting Material and Product: this compound can decompose upon heating, so it is not recommended to purify it by distillation.[2] The product, diethyl aminomalonate, is also unstable and is best converted directly to its hydrochloride salt for storage and purification.[2][4]
Q3: How should I properly handle and purify the product, diethyl aminomalonate?
A3: Diethyl aminomalonate is known to be unstable as a free base.[4]
-
Isolation as the Hydrochloride Salt: The most common and recommended procedure is to convert the crude diethyl aminomalonate directly to its hydrochloride salt by treating the ethereal solution with dry hydrogen chloride gas.[2] The resulting salt is a stable, crystalline solid that can be easily purified by filtration and washing.
-
Work-up: After the reaction, the catalyst (for hydrogenation) or excess zinc (for chemical reduction) must be carefully removed by filtration. The filtrate containing the product is then typically concentrated under reduced pressure at a low temperature (below 50°C) to avoid decomposition before proceeding with salt formation.[2]
Q4: My yield of diethyl aminomalonate hydrochloride is consistently low. What are the critical steps to optimize the yield?
A4: Low yields can often be traced back to procedural details.
-
Purity of Starting Material: Ensure the this compound is of good quality. It is typically prepared from diethyl malonate and used directly in the next step without extensive purification.[2]
-
Efficient Salt Formation: During the precipitation of the hydrochloride salt, ensure the hydrogen chloride is passed through the solution until no further precipitation is observed. Cooling the solution in an ice bath during this process will maximize the recovery of the product.[2]
-
Washing and Extraction: During the work-up of the initial this compound, emulsions can form during washing steps. Gentle swirling and the addition of small amounts of ether can help to break these emulsions and ensure complete phase separation.[2]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the reduction of this compound to diethyl aminomalonate or its derivatives.
| Reduction Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Product Form | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (50-60 psi) | Absolute Ethanol | Room Temp. | ~15 min | 78-82 | Hydrochloride Salt | [2] |
| Catalytic Hydrogenation | AlNiFe alloy, H₂ (1.0-2.0 MPa) | Absolute Ethanol | 40-50 | 6 h | 88-91 | Hydrochloride Salt | [3] |
| Chemical Reduction | Zinc dust | Acetic Acid / Acetic Anhydride | 40-50 | 1.5 h | 77-78 | N-acetylated amine | [4][5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) [2]
-
Preparation of this compound: An ethereal solution of this compound is prepared from diethyl malonate. This solution is washed with a 1% sodium bicarbonate solution until the final washing is yellow. The ethereal solution is then dried over anhydrous sodium sulfate. The ether is removed under reduced pressure at a temperature below 30°C.
-
Hydrogenation: A 0.1-mole aliquot of the crude this compound is dissolved in 100 mL of absolute alcohol in a hydrogenation bottle. To this solution, 3 g of 10% palladium-on-charcoal catalyst is added. The bottle is placed in a Parr Hydrogenator and flushed with hydrogen three to four times. The reaction is shaken under an initial hydrogen pressure of 50-60 psi until the pressure drop ceases (approximately 15 minutes).
-
Work-up and Isolation: The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C. The crude diethyl aminomalonate is then diluted with dry ether and cooled in an ice bath.
-
Salt Formation: Dry hydrogen chloride gas is passed over the stirred solution. The precipitated fine white crystals of diethyl aminomalonate hydrochloride are collected by suction filtration, washed with dry ether, and dried.
Protocol 2: Chemical Reduction using Zinc and Acetic Acid/Acetic Anhydride (for Diethyl Acetamidomalonate) [4]
-
Reaction Setup: A solution of this compound, acetic anhydride, and glacial acetic acid is placed in a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.
-
Reduction: With vigorous stirring, zinc dust is added in small portions over a period of 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Work-up: The reaction mixture is filtered with suction, and the filter cake is washed with glacial acetic acid. The combined filtrate and washings are evaporated under reduced pressure.
-
Purification: The crude product is purified by adding water, warming to melt the solid, and then stirring rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product. The product is collected by filtration, washed with cold water, and dried.
Visualizations
Caption: Experimental workflow for the synthesis of diethyl aminomalonate hydrochloride.
Caption: Troubleshooting guide for the reduction of this compound.
References
Technical Support Center: Diethyl Isonitrosomalonate Isolation
Welcome to the technical support center for challenges in the isolation of pure diethyl isonitrosomalonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of working with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete nitrosation reaction. | - Ensure the reaction temperature is maintained around 5°C during the addition of sodium nitrite (B80452).[1] - Use solid sodium nitrite as solutions can be unstable.[1] - Allow the reaction to stir for the recommended time (e.g., 4 hours) after the addition of sodium nitrite to ensure completion.[1] |
| Low reaction efficiency due to improper water concentration. | - The presence of a limited amount of water is crucial. Too much water can lead to the evolution of nitrogen oxides and low yields.[2] | |
| Formation of Persistent Emulsions During Washing | Vigorous shaking of the separatory funnel. | - Gently swirl the separatory funnel instead of shaking vigorously.[3] - Add small amounts of fresh ether to help break the interphase emulsions.[3] |
| High concentration of reactants or impurities. | - Ensure the recommended volumes of washing solutions are used. About six washings with 1% sodium bicarbonate solution may be necessary.[3] | |
| Crude Product is a Dark Oil Instead of Light Yellow | Side reactions occurring at elevated temperatures. | - Strictly control the reaction temperature, keeping it below 30°C during solvent removal under reduced pressure.[3] - Avoid temperatures above 60°C during the nitrosation reaction as it can lead to significantly lower yields.[2] |
| Inconsistent Results in Subsequent Reactions | Impure this compound. | - It is noted that the oily form of the isonitroso compound may not be pure, and yield calculations based on its weight can be unreliable.[2] - Use the ethereal solution of the crude product immediately or store it overnight in a refrigerator to minimize degradation.[1] |
| Safety Concerns (e.g., unexpected pressure build-up) | Thermal decomposition of this compound. | - CRITICAL: Do not attempt to purify this compound by distillation as it may decompose with explosive violence on heating.[1][3] - Always handle the compound with appropriate personal protective equipment and behind a safety shield. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to isolate pure, solid this compound?
A1: No, it is generally not recommended to isolate pure, solid this compound. The compound is thermally unstable and can decompose explosively upon heating.[1][3] Most synthetic procedures utilize the crude ethereal solution of this compound directly in the subsequent reaction step, either immediately after preparation or after overnight storage in a refrigerator.[1] While it has been found that the pure compound can be a crystalline solid, obtaining it is not necessary for many applications and poses a significant safety risk.[2]
Q2: What are the primary impurities in crude this compound?
A2: The primary impurities are likely unreacted diethyl malonate, side-products from the nitrosation reaction, and residual acetic acid. The crude product is typically an oil.[2]
Q3: How can I confirm the formation of this compound without isolating it?
A3: While direct analysis of the crude product is not commonly described, successful conversion to downstream products like diethyl aminomalonate or diethyl acetamidomalonate with good yields serves as an indirect confirmation of its formation.[1][3]
Q4: What is the recommended procedure for washing the ethereal solution of this compound?
A4: The ethereal solution should be washed with multiple portions of a 1% sodium bicarbonate solution until the final washing has a distinct yellow color.[3] It is important to handle potential emulsion formation by gentle swirling and the addition of extra ether if necessary.[3]
Q5: What are the key safety precautions when working with this compound?
A5: The most critical safety precaution is to avoid heating the compound, especially attempting distillation for purification, due to the risk of explosive decomposition.[1][3] It is also important to vent any gases, such as oxides of nitrogen, that are evolved during the reaction to a fume hood.[1]
Experimental Protocols
Protocol 1: Preparation of Crude this compound Ethereal Solution [1]
-
In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of solid sodium nitrite in portions over a period of 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall during this period.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.
-
The combined ethereal solution of this compound is ready for immediate use or can be stored overnight in a refrigerator.
Protocol 2: Aqueous Wash of Crude this compound [3]
-
Take the ethereal solution of this compound (approximately 150 ml).
-
Wash the solution with 80-ml portions of 1% sodium bicarbonate solution.
-
Repeat the washing until the final aqueous washing has a distinct yellow color (approximately six washings may be required).
-
If emulsions form, gently swirl the separatory funnel and add small amounts of ether to help break them.
-
Dry the washed ethereal solution over anhydrous sodium sulfate (B86663) overnight in a refrigerator.
-
Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure at a temperature below 30°C if the crude product is to be weighed, though this is often not necessary.
Visualizations
Caption: Experimental workflow for the preparation and handling of this compound.
References
preventing the decomposition of diethyl isonitrosomalonate during workup
Welcome to the technical support center for handling diethyl isonitrosomalonate. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the decomposition of this valuable intermediate during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to decompose during workup?
A1: The primary factors leading to the decomposition of this compound are exposure to high temperatures and improper pH conditions. The compound is thermally sensitive and unstable in both strongly acidic and basic environments.
Q2: Is it advisable to purify crude this compound by distillation?
A2: No, it is strongly advised not to purify this compound by distillation. The compound is known to decompose with potentially explosive violence upon heating[1][2]. For safety and yield preservation, it is best to use the crude product directly in subsequent steps after a non-rigorous workup.
Q3: What is the maximum recommended temperature for concentrating a solution of this compound?
A3: To prevent thermal decomposition, the solvent should be removed under reduced pressure while maintaining the temperature of the solution below 30°C[1].
Q4: How should I store crude this compound if I cannot use it immediately?
A4: If immediate use is not possible, the ethereal solution of this compound can be stored overnight in a refrigerator[1][2]. This minimizes degradation.
Q5: What type of aqueous solution is recommended for washing the crude product during extraction?
A5: A mild basic solution, such as a 1% sodium bicarbonate solution, has been successfully used to wash the ethereal solution of the product[1]. This helps remove acidic byproducts from the nitrosation reaction without causing significant hydrolysis of the ester or decomposition of the oxime.
Troubleshooting Guide: Low Yield and Product Degradation
This guide addresses the common issue of obtaining low yields or observing decomposition of this compound during the workup phase.
Problem: The final yield of the subsequent reaction is low, suggesting the this compound intermediate decomposed during its isolation.
Below is a logical workflow to diagnose and solve this issue, followed by a detailed breakdown of potential causes and their solutions.
Caption: Troubleshooting workflow for low yields of this compound.
| Potential Cause | Troubleshooting Steps & Solutions |
| Excessive Heat During Solvent Removal | Symptom: A dark, oily residue instead of the expected light-yellow oil. Solution: Always concentrate the ethereal solution of the product under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C[1]. The goal is to gently remove the solvent without providing enough thermal energy to initiate decomposition. |
| Attempted Purification by Distillation | Symptom: Significant product loss, charring, or a potentially hazardous runaway reaction. Solution: Do not attempt to purify this compound by distillation[1][2]. The crude product obtained after solvent removal is typically of sufficient purity for subsequent reduction or acylation steps. |
| Use of Inappropriate Washing Solutions | Symptom: Emulsion formation during workup or lower-than-expected yield, suggesting hydrolysis of the ester groups. Solution: Avoid using strong acids or bases for washing. A 1% sodium bicarbonate solution is documented to effectively remove residual acetic acid from the synthesis step without causing significant product degradation[1]. |
| Improper Storage | Symptom: Degradation of the intermediate between workup and the next synthetic step. Solution: If the crude product cannot be used immediately, store its ethereal solution overnight in a refrigerator to ensure stability[2]. |
Key Decomposition Pathways and Risk Factors
Understanding the factors that trigger decomposition is crucial for prevention. The diagram below illustrates the main risks to the stability of this compound.
References
troubleshooting low yields in the synthesis of diethyl acetamidomalonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of diethyl acetamidomalonate, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: My yield of diethyl acetamidomalonate is significantly lower than reported in the literature. What are the most common causes?
A1: Low yields in this synthesis can often be attributed to several critical factors:
-
Purity of Reactants: The presence of water or other impurities in diethyl malonate or the solvents can interfere with the reaction. For instance, water in ethanol (B145695) will react with sodium metal, preventing the formation of the required sodium ethoxide base in certain procedures.[1] It is crucial to use anhydrous solvents and purified reactants.
-
Reaction Temperature: The temperature during both the nitrosation and the reductive acetylation steps is critical. During the addition of zinc dust, the reaction is markedly exothermic, and the temperature should be carefully maintained between 40–50°C with intermittent cooling.[2][3]
-
Incomplete Reaction: Insufficient reaction time or improper temperature control can lead to incomplete conversion of starting materials.[1]
-
Side Reactions: High temperatures or incorrect stoichiometry can promote the formation of side products, such as dialkylated malonates.[1]
-
Loss During Workup and Purification: Emulsions during aqueous workup can make separation difficult, and improper distillation or recrystallization techniques can lead to product loss.[1][3]
Q2: I'm observing the formation of a thick precipitate during the reaction. Is this normal?
A2: Yes, the formation of a precipitate is expected. During the nitrosation step, sodium acetate (B1210297) will precipitate. In the reductive acetylation step, the zinc cake (containing unreacted zinc and zinc acetate) is a heavy solid that needs to be thoroughly washed to recover the product.[2][3]
Q3: How critical is the quality of the zinc dust used in the reduction step?
A3: The reactivity of the zinc dust is very important for the successful reduction of the isonitrosomalonate intermediate. Older or passivated zinc dust may have reduced activity, leading to an incomplete reaction and lower yields. Using fresh, high-quality zinc dust is recommended.
Q4: Can I purify the intermediate diethyl isonitrosomalonate before proceeding to the next step?
A4: It is generally not recommended to purify this compound by distillation as it has been reported to be unstable and may explode.[2][3] The crude ethereal solution of the intermediate is typically used directly in the subsequent reductive acetylation step.[2][3]
Q5: What is the best way to purify the final product, diethyl acetamidomalonate?
A5: The most common and effective method for purification is recrystallization from hot water.[2][3] The crude product, which may initially separate as an oil, will form fine white crystals upon rapid stirring in an ice bath.[2] This method can result in a high recovery of a very pure product.[3]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Low Yield Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in diethyl acetamidomalonate synthesis.
Quantitative Data Summary
The following table summarizes various reported yields and reaction conditions for the synthesis of diethyl acetamidomalonate.
| Starting Materials | Key Reagents | Yield (%) | Reference |
| Diethyl malonate | Sodium nitrite (B80452), Acetic acid, Zinc dust | 77-78 | Organic Syntheses[2] |
| This compound | Palladium on charcoal, Acetic anhydride | 40 | Snyder and Smith[2] |
| Diethyl oximinomalonate-sodium acetate complex | Zinc, Acetic acid, Acetic anhydride | 98 | Shaw and Nolan[4] |
| Diethyl 2-aminomalonate hydrochloride | Acetyl chloride, Triethylamine | 96 | ChemicalBook[5] |
| Diethyl malonate, Acetamide | Cuprous chloride, Air (oxidant) | >90 | Patent CN107602408B[6] |
Experimental Protocols
Standard Synthesis via Reductive Acetylation
This protocol is adapted from the well-established procedure found in Organic Syntheses.[2]
Step 1: Synthesis of this compound
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 50 g (0.312 mole) of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
While maintaining the temperature at approximately 5°C, add 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.
-
The combined ethereal solution of this compound is used immediately in the next step.
Step 2: Synthesis of Diethyl Acetamidomalonate
-
In a 1-liter, three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel, place the ethereal solution of this compound from Step 1, 86 g (0.842 mole) of acetic anhydride, and 225 ml (3.95 moles) of glacial acetic acid.
-
With vigorous stirring, add 78.5 g (1.20 moles) of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C using a water bath for cooling as needed.
-
After all the zinc has been added, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake thoroughly with two 200-ml portions of glacial acetic acid.
-
Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick oil remains.
-
To purify, add 100 ml of water and warm the flask on a steam bath until the solid melts.
-
Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.
-
After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the two-step synthesis of diethyl acetamidomalonate.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. quora.com [quora.com]
- 4. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]
- 5. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]
- 6. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Zinc Reduction and Catalytic Hydrogenation for the Synthesis of Diethyl Aminomalonate
For researchers, scientists, and drug development professionals, the efficient synthesis of diethyl aminomalonate, a critical building block for various α-amino acids, is of paramount importance. The reduction of diethyl isonitrosomalonate is a key step in this synthesis, with two of the most common methods being zinc reduction and catalytic hydrogenation. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the chemical transformations.
Performance Comparison at a Glance
The choice between zinc reduction and catalytic hydrogenation often depends on the desired final product (the free amine or its acetylated form), available equipment, and considerations regarding downstream processing. The following table summarizes the key quantitative data for both methods.
| Parameter | Zinc Reduction | Catalytic Hydrogenation |
| Primary Product | Diethyl Acetamidomalonate | Diethyl Aminomalonate (often isolated as Hydrochloride salt) |
| Reported Yield | 77-85%[1][2][3] | 78-82% (for Hydrochloride salt)[4]; ~40% (for Acetamidomalonate after acetylation)[1] |
| Product Purity | High (99.6-99.9% by HPLC/GC reported)[2] | High purity of the hydrochloride salt reported.[4] |
| Key Reagents | Zinc dust, Acetic Acid, Acetic Anhydride[1][2] | H₂, 10% Palladium on Carbon (Pd/C)[4] |
| Solvent | Acetic Acid[1] | Ethanol[4] |
| Reaction Temperature | 40–60°C[1][2] | Room Temperature[5] |
| Reaction Pressure | Atmospheric Pressure | 50-60 psi (Parr Hydrogenator)[4] |
| Key Advantages | - Stable, directly produced acetamidomalonate.[1] - Does not require specialized high-pressure equipment. | - Milder reaction conditions (room temperature).[5] - Avoids the use of heavy metal waste (zinc). |
| Key Disadvantages | - Exothermic reaction requiring careful temperature control.[1] - Generates zinc acetate (B1210297) as a byproduct, requiring filtration.[2] | - Diethyl aminomalonate is unstable and best isolated as a salt.[1][4] - Requires specialized hydrogenation apparatus.[4] - Palladium catalyst is expensive and flammable.[2][6] |
Reaction Pathways
The chemical transformations for both reduction methods are distinct, leading to different primary products.
Experimental Protocols
Below are detailed experimental procedures for both the zinc reduction and catalytic hydrogenation of this compound.
Protocol 1: Zinc Reduction to Diethyl Acetamidomalonate[1][7]
This procedure describes the reductive acetylation of this compound using zinc dust.
-
Reaction Setup : In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the solution of this compound, acetic anhydride (B1165640) (0.842 mole), and glacial acetic acid (225 ml).
-
Zinc Addition : With vigorous stirring, add zinc dust (78.5 g, 1.20 moles) in small portions over 1.5 hours. The temperature of the reaction should be maintained at 40–50°C. Intermittent cooling with a water bath may be necessary due to the exothermic nature of the reaction.
-
Reaction Completion : After the addition of zinc is complete, continue stirring the mixture for an additional 30 minutes.
-
Workup : Filter the reaction mixture with suction to remove the zinc cake. Wash the cake thoroughly with two 200-ml portions of glacial acetic acid.
-
Isolation : Combine the filtrate and washings and evaporate under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.
-
Purification : To the crude product, add 100 ml of water and warm the flask on a steam bath until the solid melts. Stir the mixture of water and oil rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product. After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.
Protocol 2: Catalytic Hydrogenation to Diethyl Aminomalonate Hydrochloride[4]
This protocol details the reduction using catalytic hydrogenation followed by conversion to the hydrochloride salt.
-
Preparation of Substrate : An ethereal solution of this compound is washed with a 1% sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at a temperature below 30°C.
-
Hydrogenation : Place an aliquot of the this compound residue (0.1 mole) in a 500-ml reduction bottle. Add absolute alcohol (100 ml) and 10% palladium-on-charcoal catalyst (3 g).
-
Reaction : Place the bottle in a Parr Hydrogenator, flush the system with hydrogen, and shake at an initial pressure of 50–60 psi until hydrogen uptake ceases (approximately 15 minutes).
-
Catalyst Removal : Remove the catalyst by filtration, washing with absolute alcohol.
-
Concentration : Concentrate the clear filtrate under reduced pressure at a temperature below 50°C.
-
Salt Formation : Dilute the crude diethyl aminomalonate with dry ether (80 ml) and filter to remove any small amount of solid. Cool the filtrate in an ice bath and pass dry hydrogen chloride over the solution while stirring.
-
Isolation : Collect the precipitated fine white crystals of diethyl aminomalonate hydrochloride by suction filtration and wash with dry ether. Repeat the process of passing hydrogen chloride into the filtrate to obtain subsequent crops.
Concluding Remarks
Both zinc reduction and catalytic hydrogenation are effective methods for the reduction of this compound. The zinc reduction method offers a direct route to the stable and storable diethyl acetamidomalonate, which is advantageous for many applications.[1][7] However, it involves an exothermic reaction and the disposal of zinc byproducts.
Catalytic hydrogenation, on the other hand, proceeds under milder temperature conditions and avoids heavy metal waste.[4] The primary product, diethyl aminomalonate, is unstable and is best converted to its hydrochloride salt for storage and handling.[1][4] This method necessitates access to specialized high-pressure hydrogenation equipment and requires careful handling of the pyrophoric palladium catalyst.[4][6]
The ultimate choice of method will be guided by the specific synthetic goals, available laboratory infrastructure, and safety considerations of the research team.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 3. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. sarponggroup.com [sarponggroup.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Synthesis Methods for Diethyl Aminomalonate
Introduction
Diethyl aminomalonate, particularly in its more stable hydrochloride salt form, is a crucial intermediate in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive alpha-amino group and two ester functionalities, makes it an invaluable building block for a wide array of complex molecules, including pyrimidine (B1678525) heterocyclic compounds and various α-amino acids.[1][2][3] This guide provides a comparative analysis of established and alternative methods for the synthesis of diethyl aminomalonate, offering researchers and drug development professionals a comprehensive overview of the available synthetic routes. We will delve into experimental data, detailed protocols, and a visual representation of the synthetic pathways to facilitate an informed choice of methodology based on factors such as yield, purity, cost, and safety.
Data Presentation: Comparison of Synthetic Routes
The synthesis of diethyl aminomalonate hydrochloride predominantly commences from diethyl malonate. The key divergence in the synthetic pathways lies in the method of reduction of the intermediate, diethyl isonitrosomalonate (also referred to as diethyl oximinomalonate). The following table summarizes the quantitative data for the most common methods.
| Synthetic Route | Starting Material | Key Intermediate | Reduction Method / Key Reagents | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Method 1: Catalytic Hydrogenation (Palladium) | Diethyl Malonate | This compound | H₂, 10% Pd/C | 78-82[4] | >99 (as HCl salt)[4] | High purity, excellent yield, well-documented. | Requires specialized hydrogenation equipment (e.g., Parr apparatus), catalyst can be expensive. |
| Method 2: Catalytic Hydrogenation (Nickel-based) | Diethyl Malonate | Diethyl Oximinomalonate | H₂, AlNiFe or AlNiMo Catalyst | 88-91[5] | 99.5-99.7[5] | High yield, potentially lower catalyst cost than palladium.[5] | Requires specialized hydrogenation equipment, catalyst preparation may be necessary. |
| Method 3: Chemical Reduction (Zinc) | Diethyl Malonate | This compound | Zn dust, Acetic Acid / Acetic Anhydride (B1165640) | ~77-78 (for acetamido derivative)[6][7] | High[7][8] | Avoids high-pressure hydrogenation, uses common lab reagents. | Yields the N-acetylated product (diethyl acetamidomalonate), requiring an additional hydrolysis step. |
Visualization of Synthetic Pathways
The following diagram illustrates the common synthetic pathways from diethyl malonate to diethyl aminomalonate hydrochloride, highlighting the key intermediate and the divergent reduction steps.
Caption: Synthetic routes to Diethyl Aminomalonate Hydrochloride from Diethyl Malonate.
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed. Researchers should conduct a thorough risk assessment before performing any chemical reaction.
Method 1: Synthesis via Catalytic Hydrogenation with Palladium
This protocol is adapted from a procedure in Organic Syntheses.[4] It involves two main stages: the formation of this compound and its subsequent reduction.
Stage 1: Preparation of this compound
-
Prepare a solution of diethyl malonate (e.g., 50 g) in a suitable solvent like ether or ethyl acetate (B1210297) with glacial acetic acid.[4][5]
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the temperature. The reaction is typically stirred for several hours to ensure complete conversion.[5]
-
After the reaction, perform a workup which usually involves separating the organic layer, washing it with water and/or a mild base, and drying it over an anhydrous salt like sodium sulfate.[4]
-
Remove the solvent under reduced pressure to obtain crude this compound, which can be used directly in the next step.
Stage 2: Reduction and Salification
-
Place the crude this compound (e.g., 0.1 mole) into a pressure-resistant hydrogenation bottle (e.g., a Parr Hydrogenator bottle).[4]
-
Add absolute ethanol (B145695) as the solvent and a catalytic amount of 10% palladium-on-charcoal (e.g., 3 g for a 0.1 mole scale).[4]
-
Place the bottle in the hydrogenator, flush the system with hydrogen gas, and then pressurize to 50-60 psi.[4]
-
Shake the reaction mixture until hydrogen uptake ceases, which typically takes about 15-30 minutes.[4]
-
Depressurize the system and filter the mixture to remove the palladium catalyst. Wash the catalyst with ethanol to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure at a temperature below 50°C to obtain crude diethyl aminomalonate.[4]
-
As the free base is unstable, immediately convert it to the hydrochloride salt.[4] Dilute the crude product with dry ether, cool it in an ice bath, and pass dry hydrogen chloride gas over the stirred solution.[4]
-
Collect the precipitated white crystals of diethyl aminomalonate hydrochloride by suction filtration, wash with dry ether, and dry. A typical yield is 78-82% based on the initial diethyl malonate.[4]
Method 2: Synthesis via Catalytic Hydrogenation with Nickel-based Catalyst
This method, described in patent literature, offers an alternative catalyst system.[5]
Stage 1: Preparation of Diethyl Oximinomalonate
-
This stage is similar to Stage 1 of Method 1, involving the nitrosation of diethyl malonate with sodium nitrite in a mixture of ethyl acetate and acetic acid. A yield of 98.4% for this intermediate has been reported.[5]
Stage 2: Reduction and Salification
-
In a hydrogenation kettle, charge absolute ethanol, diethyl oximinomalonate (e.g., 60g), and an AlNiFe or AlNiMo three-way catalyst (e.g., 3.0g).[5]
-
Seal the kettle, replace the atmosphere with nitrogen, and then introduce hydrogen to a pressure of 1.0-2.0 MPa.[5]
-
Heat the reaction to 40-50°C and stir for approximately 6 hours.[5]
-
After cooling and depressurizing, filter the reaction mixture to remove the catalyst.
-
Cool the filtrate to 0-5°C and add a solution of hydrogen chloride in ethanol dropwise.[5]
-
Distill off the ethanol under reduced pressure. Add acetone (B3395972) to the residue to induce crystallization.[5]
-
Filter the product, wash with acetone, and dry to obtain diethyl aminomalonate hydrochloride. Reported yields are 91% with an AlNiFe catalyst and 88% with an AlNiMo catalyst for this stage.[5]
Method 3: Synthesis of Diethyl Acetamidomalonate via Zinc Reduction
This route provides a stable, crystalline intermediate, diethyl acetamidomalonate, which is a precursor to various amino acids.[6]
-
Prepare this compound from diethyl malonate as described in Stage 1 of Method 1.
-
Dissolve the crude this compound in a mixture of glacial acetic acid and acetic anhydride.[6]
-
Cool the solution and add zinc powder portion-wise while stirring, keeping the temperature controlled. This step reduces the isonitroso group to an amine, which is immediately acetylated by the acetic anhydride in the reaction mixture.
-
After the addition of zinc is complete, the mixture is typically stirred for an additional period before workup.
-
The workup involves filtering off the zinc salts and evaporating the solvent. The crude diethyl acetamidomalonate is then purified, often by crystallization from water.[8]
-
The overall reported yield for this two-step process (nitrosation and reductive acetylation) is 77-78%.[7] The resulting diethyl acetamidomalonate can then be hydrolyzed (using acid or base) and decarboxylated to yield amino acids.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
A Comparative Guide to Analytical Methods for Diethyl Isonitrosomalonate Quantification
For researchers, scientists, and drug development professionals engaged in syntheses involving diethyl isonitrosomalonate, accurate and reliable quantification is paramount for ensuring reaction efficiency, product purity, and process control. This guide provides a comparative overview of suitable analytical methods for the quantification of this compound, with a focus on providing actionable experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for this compound quantification depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of malonic esters and their derivatives, offering high sensitivity and selectivity.[1][2] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, particularly for in-process monitoring where high sensitivity is not the primary requirement.
| Analytical Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Key Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass-based detection and quantification.[1] | Analyte dependent, typically in the ng/mL range.[3] | 92 - 103[3] | < 20[3] | High selectivity and sensitivity, provides structural information.[1] | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| LC-MS/MS | Chromatographic separation followed by highly selective and sensitive mass spectrometric detection.[2] | Can reach fmol levels (e.g., 4.8 fmol for a derivatized malonate).[2][4] | 96.0[4] | 3.2 - 4.4[2][4] | High sensitivity and specificity, suitable for complex matrices.[2] | Higher instrument cost and complexity. |
| HPLC-UV | Separation based on polarity with detection via UV absorbance. | Typically in the µg/mL range. | > 95% (typical) | < 5% (typical) | Robust, widely available, and cost-effective. | Lower sensitivity and selectivity compared to MS methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and provide a strong starting point for the quantification of this compound.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from established protocols for the analysis of malonic esters.[1]
a) Sample Preparation: The goal is to extract this compound from the sample matrix (e.g., reaction mixture) and prepare it in a solvent suitable for GC-MS injection.
-
Liquid Samples (e.g., Reaction Mixtures):
-
Accurately weigh a portion of the reaction mixture.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound with a distinct retention time).
-
Vortex the sample and centrifuge to separate any solid material.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
-
b) GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5973N or equivalent, operated in electron impact (EI) ionization mode.
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[1]
c) Calibration and Quantification:
-
Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of purified this compound and the internal standard in the injection solvent.
-
Analysis: Inject the calibration standards into the GC-MS system and record the peak areas for the target analyte and the internal standard.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression to obtain the calibration curve. A correlation coefficient (R²) > 0.995 is generally considered acceptable.[1]
-
Quantification: Analyze the prepared samples and calculate the concentration of this compound using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive method is adapted from a protocol for the quantification of serum malonate.[2][4]
a) Sample Preparation (with derivatization for enhanced sensitivity if necessary):
While this compound may be directly analyzable, derivatization can significantly improve ionization efficiency and sensitivity in some cases. The following is a general approach.
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent.
-
Derivatization (Optional): If needed, derivatize the extracted analyte. For example, malonic acid is derivatized to di-(1-methyl-3-piperidinyl)malonate (DMP-MA) to enhance positive ion electrospray ionization.[2] A suitable derivatizing agent for this compound would need to be selected based on its chemical properties.
-
Cleanup: After derivatization, perform a liquid-liquid extraction (e.g., with n-hexane) to remove excess derivatizing reagents.[2]
-
Reconstitution: Evaporate the organic layer and reconstitute the residue in the mobile phase.
b) LC-MS/MS Analysis:
-
LC System: Shimadzu UFLC or equivalent.
-
Column: C18 column (e.g., Hypersil GOLD aQ, 150 × 2.1 mm, 3 μm).[2]
-
Mobile Phase: A gradient of methanol (B129727) or acetonitrile (B52724) and water containing 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for this compound and the internal standard.
c) Calibration and Quantification:
Follow a similar procedure as for GC-MS, preparing calibration standards with the analyte and internal standard, constructing a calibration curve, and quantifying the sample concentrations.
Mandatory Visualizations
References
comparative study of different catalysts for diethyl isonitrosomalonate hydrogenation
A Comparative Guide to Catalysts for Diethyl Isonitrosomalonate Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of this compound is a critical step in the synthesis of diethyl aminomalonate, a valuable intermediate in the production of various pharmaceuticals, including pyrimidine (B1678525) derivatives used in oncology and antiviral therapies.[1] The choice of catalyst for this transformation significantly impacts reaction efficiency, selectivity, and safety. This guide provides a comparative analysis of common catalysts used for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The selection of an appropriate catalyst is paramount for the successful synthesis of diethyl aminomalonate from this compound. The most frequently employed catalysts for this reduction are palladium on carbon (Pd/C), Raney Nickel, and platinum on carbon (Pt/C). Below is a summary of their performance based on available literature.
| Catalyst | Typical Loading | Reaction Time | Observations and Yield | Reference |
| Palladium on Carbon (Pd/C) | 10% | ~15 minutes | Assuming complete conversion, a 0.1-mole aliquot of this compound is reduced. The reaction is monitored by the cessation of hydrogen uptake. The product is typically converted directly to the more stable hydrochloride salt. | [2] |
| Raney Nickel | Not specified | Not specified | Mentioned as a catalyst for the reduction. A modification using Raney nickel is described by Akabori et al. Caution is advised as Raney Nickel can lead to violent reactions at temperatures above 100°C or high catalyst-to-substrate ratios. | [2][3][4] |
| Platinum on Carbon (Pt/C) | Not specified | Not specified | While not explicitly detailed for this specific reaction in the search results, Pt/C is a well-known hydrogenation catalyst with excellent activity, stability, and selectivity for various organic transformations.[5][6] | |
| Zinc Dust | Not specified | 1.5 hours (for addition) + 30 minutes | Used in the presence of acetic anhydride (B1165640) and glacial acetic acid to directly yield diethyl acetamidomalonate in a 40% yield. This is a chemical reduction method, not a catalytic hydrogenation. | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following protocols are based on established procedures.
Preparation of this compound
A common precursor for the hydrogenation reaction is this compound, which can be prepared from diethyl malonate.
-
Procedure: In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, 50 g (0.312 mole) of diethyl malonate is placed.[4] The flask is cooled in an ice bath, and a mixture of 57 ml of glacial acetic acid and 81 ml of water is added with stirring.[4] While maintaining the temperature at about 5°C, a total of 65 g of sodium nitrite (B80452) (0.944 mole) is added in portions over 1.5 hours.[4] After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional 4 hours.[4] The reaction mixture is then extracted with two 50-ml portions of ether.[4] The combined ethereal solution of this compound can be used directly in the subsequent hydrogenation step.[4] Caution: this compound may decompose with explosive violence on heating, and purification by distillation is not recommended.[2]
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol details the reduction of this compound to diethyl aminomalonate.
-
Procedure: A 0.1-mole aliquot (19.1 g, assuming complete conversion from diethyl malonate) of the crude this compound residue is placed in a 500-ml reduction bottle.[2] To this, 100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst are added.[2] The bottle is placed in a Parr Hydrogenator, and the system is flushed three to four times with hydrogen.[2] With an initial pressure of 50–60 lb., the bottle is shaken until there is no further drop in pressure, which typically takes about 15 minutes.[2] The catalyst is then removed by filtration, washing with absolute alcohol.[2] The clear filtrate, containing diethyl aminomalonate, is concentrated under reduced pressure at a temperature below 50°C.[2] As diethyl aminomalonate is not as stable as its salts, it is often converted directly to the hydrochloride salt.[2]
Preparation and Use of Raney Nickel
Raney Nickel is a highly active catalyst, and its preparation requires careful handling.
-
W-6 Raney Nickel Catalyst Preparation: In a 2-liter Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, 600 ml of distilled water and 160 g of c.p. sodium hydroxide (B78521) pellets are placed.[3] The solution is stirred rapidly and cooled to 50°C in an ice bath.[3] Then, 125 g of Raney nickel-aluminum alloy powder is added in small portions over 25–30 minutes, maintaining the temperature at 50 ± 2°C.[3] After all the alloy has been added, the suspension is digested at 50 ± 2°C for 50 minutes with gentle stirring.[3] The catalyst is then washed with three 1-liter portions of distilled water by decantation.[3] Caution: Raney Nickel catalysts can be pyrophoric when dry and should be handled with care.[3][7] They are particularly effective for low-pressure hydrogenations and should be used with caution at high pressures and temperatures.[3]
Visualizing the Process
Diagrams can provide a clear overview of the reaction and experimental workflow.
Caption: Reaction pathway for the hydrogenation of this compound.
Caption: General experimental workflow for diethyl aminomalonate synthesis.
Discussion and Catalyst Characteristics
-
Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for hydrogenation.[8] It is typically preferred for its high activity, selectivity, and ease of handling. The 5% and 10% loadings on activated carbon are common.[8] The reaction with Pd/C for this compound hydrogenation is reported to be rapid.[2] The efficiency of commercial Pd/C can vary, impacting reaction times and yields.[9]
-
Raney Nickel: Known for its high catalytic activity, Raney Nickel is effective for the hydrogenation of a wide range of functional groups.[7][10][11] It is prepared by leaching aluminum from a nickel-aluminum alloy.[11] Its high activity also comes with safety considerations, as it can be pyrophoric and may cause runaway reactions under certain conditions.[3]
-
Platinum on Carbon (Pt/C): Pt/C is another highly effective hydrogenation catalyst, known for its excellent stability and activity, often under normal temperature and pressure conditions.[5] It consists of platinum nanoparticles dispersed on activated carbon.[5] While specific data for this compound hydrogenation is not detailed in the provided results, its general performance in hydrogenation reactions suggests it as a viable, albeit potentially more expensive, alternative to Pd/C and Raney Nickel.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Platinum On Carbon Catalyst - Heeger Metal - Specialist In Refractory Metals And Alloys [heegermetal.com]
- 6. researchgate.net [researchgate.net]
- 7. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. Raney nickel - Wikipedia [en.wikipedia.org]
A Comparative Guide to Amino Acid Synthesis: The Cost-Effectiveness of Diethyl Isonitrosomalonate
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of amino acids is a critical consideration. This guide provides an objective comparison of the traditional diethyl isonitrosomalonate method with modern alternatives, supported by experimental data and detailed protocols to inform your selection of the most suitable synthesis strategy.
The synthesis of amino acids, the fundamental building blocks of proteins, is a cornerstone of chemical and pharmaceutical research. The classical approach utilizing this compound, a derivative of diethyl malonate, has long been a staple in the organic chemist's toolbox. However, with the advent of advanced biotechnological and chemical methods, a critical evaluation of its cost-effectiveness in comparison to alternatives such as fermentation, enzymatic synthesis, the Strecker reaction, and the Petasis reaction is warranted.
At a Glance: Performance Comparison of Amino Acid Synthesis Methods
To facilitate a clear and concise comparison, the following table summarizes the key performance indicators for the synthesis of L-Alanine using various methods.
| Method | Overall Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | 60-70% (estimated) | >95% (recrystallized) | Multi-day | Versatile for various amino acids, well-established procedures | Use of hazardous reagents, multi-step process, significant waste |
| Fermentation (Anaerobic) | ~95% (from glucose) | High (>99%) | 48 hours | High yield, high purity, uses renewable feedstock, environmentally friendly | High initial capital investment, complex downstream processing |
| Enzymatic Synthesis (Transaminase) | >95% | >99% | 12-48 hours | High stereoselectivity, mild reaction conditions, low environmental impact | Enzyme cost and stability can be limiting factors |
| Strecker Synthesis | ~88% (nitrile formation) | Racemic mixture requires resolution | ~1 hour (nitrile formation) | Simple, one-pot reaction, readily available starting materials | Use of highly toxic cyanide, produces a racemic mixture |
| Petasis Reaction | >72% | High (product dependent) | 2 hours (microwave) | Mild reaction conditions, avoids toxic reagents, one-pot reaction | Cost and availability of boronic acid reagents can be a factor |
Deep Dive: Experimental Protocols and Methodologies
This compound Method for Alanine Synthesis
This classical multi-step chemical synthesis involves the formation of an intermediate, diethyl acetamidomalonate, which is then alkylated and subsequently hydrolyzed and decarboxylated to yield the desired amino acid.
Experimental Protocol:
Step 1: Synthesis of this compound
-
In a flask equipped with a stirrer, dissolve diethyl malonate in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
The resulting this compound is typically used in the next step without further purification.
Step 2: Synthesis of Diethyl Acetamidomalonate [1]
-
To the crude this compound, add acetic anhydride (B1165640) and glacial acetic acid.
-
With vigorous stirring, add zinc dust portion-wise, controlling the exothermic reaction to maintain a temperature of 40-50°C.[1]
-
After the addition of zinc, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
The crude diethyl acetamidomalonate is then purified by recrystallization from water, yielding a white crystalline solid with a yield of 77-78%.[1]
Step 3: Alkylation, Hydrolysis, and Decarboxylation to Alanine
-
The diethyl acetamidomalonate is deprotonated with a base (e.g., sodium ethoxide) and then alkylated with a methyl halide (e.g., methyl iodide).
-
The resulting methylated intermediate is then hydrolyzed with a strong acid (e.g., HCl) or base (e.g., NaOH), followed by heating to induce decarboxylation, yielding racemic alanine.
-
The final product is purified by recrystallization.
Diagram of the this compound Synthesis Workflow:
Fermentation for L-Alanine Production
Modern biotechnology offers a highly efficient and sustainable route to L-amino acids through microbial fermentation. Anaerobic fermentation, in particular, has been successfully commercialized for L-alanine production.[2]
Experimental Protocol (Generalized):
-
Strain Selection and Inoculum Preparation: A high-yield L-alanine producing microbial strain (e.g., a genetically engineered E. coli or Corynebacterium glutamicum) is cultured in a seed medium.
-
Fermentation: The inoculum is transferred to a large-scale fermenter containing a production medium rich in a carbon source (e.g., glucose), a nitrogen source, and other essential nutrients. The fermentation is carried out under anaerobic conditions at a controlled temperature and pH.[2]
-
Downstream Processing: After the fermentation is complete (typically 48 hours), the biomass is separated from the fermentation broth by centrifugation or filtration. The L-alanine is then purified from the broth using techniques such as ion-exchange chromatography and crystallization.
Diagram of the Fermentation Workflow:
Enzymatic Synthesis of L-Alanine
Enzymatic methods offer high selectivity and operate under mild conditions, making them an attractive green alternative. Transaminases are commonly employed for the synthesis of L-alanine from a keto-acid precursor.
Experimental Protocol (Generalized):
-
Reaction Setup: A buffered aqueous solution is prepared containing the substrate (pyruvate), an amino donor (e.g., isopropylamine), and the transaminase enzyme. The cofactor pyridoxal-5'-phosphate (PLP) is also added.
-
Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Work-up and Purification: Once the reaction reaches completion, the enzyme is denatured and removed by centrifugation. The L-alanine product is then purified from the reaction mixture using ion-exchange chromatography.
Diagram of the Enzymatic Synthesis Workflow:
Strecker Synthesis of Alanine
The Strecker synthesis is a classic one-pot method for producing racemic amino acids from an aldehyde, ammonia (B1221849), and cyanide.
Experimental Protocol:
-
Reaction: Acetaldehyde is reacted with ammonium (B1175870) chloride and sodium cyanide in an aqueous solution.[3] The reaction proceeds through the formation of an α-aminonitrile intermediate.
-
Hydrolysis: The resulting α-aminonitrile is then hydrolyzed, typically with a strong acid, to yield racemic alanine.
-
Purification: The final product is purified by crystallization.
Diagram of the Strecker Synthesis Workflow:
Petasis Reaction for Amino Acid Synthesis
The Petasis reaction is a versatile multicomponent reaction that offers a mild and efficient route to α-amino acids, avoiding the use of toxic reagents like cyanide.
Experimental Protocol (Generalized for Phenylalanine):
-
Reaction: A mixture of an amine (e.g., ammonia or an ammonium salt), a carbonyl compound (e.g., phenylacetaldehyde), and a boronic acid (e.g., a vinylboronic acid which is then reduced, or directly using an appropriate boronic acid) is heated in a suitable solvent. Microwave irradiation can significantly accelerate the reaction.
-
Work-up and Purification: The reaction mixture is worked up to remove the boronic acid byproducts, and the resulting amino acid is purified by chromatography or crystallization.
Diagram of the Petasis Reaction Workflow:
Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the price of raw materials but also operational costs such as energy consumption, waste disposal, and labor.
-
This compound Method: While the starting material, diethyl malonate, is relatively inexpensive, the use of other reagents like acetic anhydride and zinc dust, coupled with the multi-step nature of the synthesis and the generation of significant chemical waste, increases the overall cost. The need for purification at multiple stages also adds to the labor and solvent costs.
-
Fermentation: This method utilizes inexpensive and renewable feedstocks like glucose.[2] While the initial capital investment for fermenters and downstream processing equipment is high, the operational costs can be lower at a large scale due to high yields and the use of sustainable resources. However, downstream purification can be a significant cost driver.
-
Enzymatic Synthesis: The primary cost associated with this method is the enzyme itself. However, the development of robust and reusable immobilized enzymes can significantly reduce this cost. The mild reaction conditions lead to lower energy consumption, and the high selectivity minimizes waste generation and purification costs.
-
Strecker Synthesis: The starting materials for the Strecker synthesis are generally inexpensive. However, the use of highly toxic cyanide necessitates specialized handling and waste disposal procedures, which can significantly increase the operational costs and safety-related overhead. Furthermore, the production of a racemic mixture requires an additional resolution step to obtain enantiomerically pure amino acids, adding to the cost and complexity.
-
Petasis Reaction: The cost-effectiveness of the Petasis reaction is largely dependent on the price and availability of the specific boronic acid required. While it offers the advantages of mild conditions and a one-pot procedure, the cost of some boronic acid reagents can be prohibitive for large-scale synthesis.
Conclusion and Recommendations
For the synthesis of standard L-amino acids at an industrial scale, fermentation and enzymatic synthesis are generally the most cost-effective and environmentally friendly options. Their high yields, high purity, and use of renewable resources outweigh the initial investment costs in the long run.
The This compound method , while a versatile and well-established laboratory technique for the synthesis of a wide range of amino acids, is less competitive for the large-scale production of simple amino acids due to its multi-step nature, use of hazardous materials, and significant waste generation.
The Strecker synthesis , despite its simplicity, is hampered by the use of highly toxic cyanide and the production of racemic mixtures, making it less desirable from both a safety and cost perspective for producing enantiopure amino acids.
The Petasis reaction shows promise as a mild and efficient alternative, particularly for the synthesis of unnatural amino acids where the cost of the boronic acid reagent may be justified.
Ultimately, the choice of synthesis method will depend on the specific amino acid required, the desired scale of production, and the relative importance of factors such as cost, purity, stereoselectivity, and environmental impact. For researchers and drug development professionals, a thorough evaluation of these factors is crucial for selecting the optimal synthetic route.
References
A Comparative Guide to Workup Procedures for the Synthesis of Diethyl Isonitrosomalonate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl isonitrosomalonate is a critical step in the preparation of various valuable intermediates, including diethyl aminomalonate, a precursor for amino acids and other pharmaceuticals. The most common synthetic route involves the nitrosation of diethyl malonate using sodium nitrite (B80452) in an acidic medium. While the core reaction is well-established, the subsequent workup procedure is crucial for obtaining a product of sufficient purity for downstream applications and ensuring safe handling, given the compound's noted instability.
This guide provides a comparative analysis of different workup procedures for the synthesis of this compound, with a focus on experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Quantitative Comparison of Workup Procedures
The following table summarizes key parameters and outcomes of different workup procedures described in the literature. It is important to note that yields are often reported for the subsequent product (e.g., diethyl acetamidomalonate) due to the common practice of using crude this compound directly.
| Workup Procedure | Primary Solvent System | Key Workup Steps | Reported Yield of Subsequent Product | Key Considerations | Reference |
| Procedure A: Aqueous Acetic Acid with Ether Extraction | Water / Acetic Acid | - Extraction with diethyl ether.[1] - The combined ethereal solution is used directly in the next step.[1] | 77-78% (for Diethyl Acetamidomalonate)[1] | A straightforward and commonly cited method. Avoids isolation of the potentially unstable intermediate.[1] | Organic Syntheses, Coll. Vol. 5, p.373 (1973)[1] |
| Procedure B: Toluene (B28343) with Water Wash | Toluene | - Filtration of sodium acetate (B1210297). - The toluene solution can be used directly for the next reaction step. | Not explicitly stated for a subsequent product in the provided reference. | This method avoids an aqueous workup for the nitrosation step itself, potentially simplifying the process.[2] | US Patent 2,649,474A[2] |
| Procedure C: Chlorinated Solvent with Filtration | Dichloromethane (B109758) or Chloroform (B151607) | - Filtration of sodium acetate.[3] - Rinsing of the filter cake with the solvent.[3] - Concentration of the filtrate to yield an oil.[3] | Not explicitly stated, but the resulting oil is used directly. | Utilizes non-flammable solvents. The product is obtained as a concentrated oil.[3] | CN104610082A[3] |
| Procedure D: Ether Extraction with Bicarbonate Wash | Water / Acetic Acid | - Extraction with diethyl ether.[4] - Washing the ethereal solution with 1% sodium bicarbonate solution.[4] - Drying over anhydrous sodium sulfate.[4] - Removal of solvent under reduced pressure.[4] | 78-82% (for Diethyl Aminomalonate Hydrochloride)[4] | The bicarbonate wash is intended to remove acidic impurities. The product is isolated as a residue after solvent removal.[4] | Organic Syntheses, Coll. Vol. 5, p.376 (1973)[4] |
Note: Direct purification of this compound by distillation is strongly discouraged as it has been reported to be explosive upon heating.[1][4]
Experimental Protocols
General Synthesis of this compound
The following represents a generalized procedure for the nitrosation of diethyl malonate. Specific quantities and conditions may vary based on the chosen workup procedure.
Materials:
-
Diethyl malonate
-
Sodium nitrite
-
Glacial acetic acid
-
Water or an organic solvent (e.g., toluene, dichloromethane)
-
Ice bath
Procedure:
-
A reaction flask is charged with diethyl malonate and the chosen solvent (or a mixture of acetic acid and water).
-
The flask is cooled in an ice bath to approximately 0-5 °C.
-
Sodium nitrite is added portion-wise while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, the reaction mixture is typically stirred for several hours, allowing it to warm to room temperature.
Detailed Workup Protocols
Procedure A: Aqueous Acetic Acid with Ether Extraction
-
Following the general synthesis in an aqueous acetic acid medium, the reaction mixture is transferred to a separatory funnel.
-
The mixture is extracted with two portions of diethyl ether.[1]
-
The combined ethereal extracts are collected. This solution of this compound is typically used immediately in the subsequent reaction step without further purification.[1]
Procedure B: Toluene with Water Wash
-
After the reaction in toluene is complete, the precipitated sodium acetate is removed by filtration.
-
The filter cake is washed with a small amount of toluene.
-
The combined toluene filtrate, containing the this compound, can be used directly for the next synthesis step.
Procedure C: Chlorinated Solvent with Filtration
-
Once the reaction in dichloromethane or chloroform is finished, the solid sodium acetate is filtered off.[3]
-
The filter cake is washed with the same chlorinated solvent to ensure complete recovery of the product.[3]
-
The combined filtrate is concentrated under reduced pressure to yield this compound as an oil, which is then used in the next reaction.[3]
Procedure D: Ether Extraction with Bicarbonate Wash
-
After the reaction in aqueous acetic acid, the mixture is extracted with diethyl ether as in Procedure A.
-
The combined ethereal solution is washed multiple times with a 1% aqueous sodium bicarbonate solution until the final washing is yellow.[4] This step is performed to remove excess acetic acid.
-
The ether layer is then dried over anhydrous sodium sulfate.[4]
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure at a temperature below 30°C to yield the crude this compound as a residue.[4]
Experimental Workflow Diagram
The following diagram illustrates the general synthesis and the divergence of the different workup procedures.
Caption: Workflow for this compound Synthesis and Workup.
References
A Comparative Guide to Synthetic Routes Utilizing Diethyl Isonitrosomalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of key synthetic transformations involving diethyl isonitrosomalonate, a versatile C3 synthon in organic chemistry. Derived from the nitrosation of diethyl malonate, this compound serves as a pivotal intermediate for the synthesis of α-amino acids, heterocyclic compounds, and other valuable molecules for pharmaceutical and materials science research. This document outlines the primary synthetic pathways, presents comparative quantitative data, provides detailed experimental protocols for seminal reactions, and visualizes the chemical workflows.
I. Overview of Synthetic Pathways
This compound is primarily utilized as a precursor to α-amino malonates through the reduction of its oxime group. The resulting diethyl aminomalonate is often unstable and is typically converted directly into a stable salt or a protected derivative, such as diethyl acetamidomalonate.[1][2] These derivatives are invaluable in the synthesis of natural and unnatural α-amino acids.[3]
The two most prominent synthetic routes originating from this compound are:
-
Reduction to Diethyl Aminomalonate: This transformation can be achieved through various methods, including catalytic hydrogenation or chemical reduction. The choice of method can influence yield, purity, and scalability.
-
One-Pot Reductive Acetylation to Diethyl Acetamidomalonate: This efficient process combines the reduction of the isonitroso group and the acetylation of the resulting amine in a single reaction vessel, providing a stable and highly useful intermediate for amino acid synthesis.[2][3]
The overall synthetic relationship, starting from the precursor diethyl malonate, is illustrated below.
II. Performance Comparison of Synthetic Methods
The selection of a synthetic route for the transformation of this compound is critical and depends on factors such as desired product, available reagents, and scale. The following table summarizes quantitative data for the most common reduction and reductive acetylation methods.
| Product | Method | Reducing Agent / Conditions | Overall Yield | Key Advantages | Key Disadvantages | Reference |
| Diethyl Aminomalonate Hydrochloride | Catalytic Hydrogenation | 10% Palladium on Charcoal, H₂ | 78-82% | High yield, clean reaction. | Requires specialized hydrogenation equipment. | [1] |
| Diethyl Acetamidomalonate | Chemical Reduction & Acetylation | Zinc dust, Acetic Anhydride (B1165640), Acetic Acid | 77-78% | One-pot procedure, avoids handling unstable aminomalonate, inexpensive reagents. | Exothermic reaction requires careful temperature control. | [2][3] |
| Diethyl Acetamidomalonate | Catalytic Hydrogenation & Acetylation | Palladium on Charcoal, H₂, then Acetic Anhydride | 40% | Avoids use of metallic reducing agents. | Lower yield, two-step process. | [2] |
III. Visualization of Competing Reduction Pathways
The reduction of this compound is the crucial step in its utilization. The choice between direct reduction to the amine salt and a one-pot reductive acetylation represents a key strategic decision in a synthetic plan. The diagram below compares these divergent pathways.
IV. Experimental Protocols
The following protocols are adapted from established and verified procedures, primarily from Organic Syntheses, which provides robust and reproducible methodologies.
A. Preparation of this compound [2]
-
Materials:
-
Diethyl malonate (50 g, 0.312 mole)
-
Glacial acetic acid (57 ml)
-
Water (81 ml)
-
Sodium nitrite (B80452) (65 g, 0.944 mole)
-
Ether
-
-
Procedure:
-
In a 500-ml three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, place 50 g of diethyl malonate.
-
Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.
-
While maintaining the temperature at approximately 5°C, add 65 g of solid sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise to a maximum of 34–38°C within 2 hours and then cool.
-
Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.
-
The combined ethereal solution of this compound is typically used directly in the next step without purification. Caution: this compound may decompose with explosive violence on heating, and purification by distillation is not recommended.[1][2]
-
B. Method 1: Synthesis of Diethyl Aminomalonate Hydrochloride via Catalytic Hydrogenation [1]
-
Materials:
-
Ethereal solution of this compound (from ~0.312 mole diethyl malonate)
-
1% Sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Absolute ethanol (B145695) (100 ml)
-
10% Palladium-on-charcoal catalyst (3 g)
-
Dry ether
-
Dry hydrogen chloride gas
-
-
Procedure:
-
Wash the ethereal solution of this compound with 80-ml portions of 1% sodium bicarbonate solution until the final washing is distinctly yellow.
-
Dry the ethereal solution over anhydrous sodium sulfate overnight in a refrigerator.
-
Filter the solution and remove the solvent under reduced pressure at a temperature below 30°C.
-
Place a 0.1-mole aliquot (approx. 19.1 g) of the residual oil in a 500-ml reduction bottle. Add 100 ml of absolute alcohol and 3 g of 10% palladium-on-charcoal catalyst.
-
Hydrogenate the mixture in a Parr Hydrogenator apparatus. After the theoretical amount of hydrogen is absorbed (about 1.5 hours), filter the mixture to remove the catalyst.
-
Rinse the catalyst with absolute alcohol and combine the filtrates.
-
Dilute the resulting solution of crude diethyl aminomalonate with 80 ml of dry ether and cool in an ice bath.
-
Pass dry hydrogen chloride gas over the stirred solution. A fine white precipitate of diethyl aminomalonate hydrochloride will form.
-
Collect the crystals by suction filtration and wash with dry ether. Repeatedly treat the filtrate with hydrogen chloride to precipitate successive crops of the product.
-
The total yield is 16.5–17.4 g (78–82% based on diethyl malonate), m.p. 162–163°C.
-
C. Method 2: Synthesis of Diethyl Acetamidomalonate via Reductive Acetylation [2]
-
Materials:
-
Ethereal solution of this compound (from 0.312 mole diethyl malonate)
-
Acetic anhydride (86 g, 0.842 mole)
-
Glacial acetic acid (225 ml)
-
Zinc dust (78.5 g, 1.20 moles)
-
-
Procedure:
-
Place the ethereal solution of this compound, 86 g of acetic anhydride, and 225 ml of glacial acetic acid in a 1-liter three-necked, round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.
-
With vigorous stirring, add 78.5 g of zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40–50°C. The reaction is exothermic and may require intermittent cooling.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the zinc cake thoroughly with two 200-ml portions of glacial acetic acid.
-
Evaporate the combined filtrate and washings under reduced pressure to a thick oil.
-
To the crude oil, add 100 ml of water and warm the flask on a steam bath to melt the solid.
-
Stir the mixture of oil and water rapidly in an ice bath to crystallize the product as a fine white solid.
-
After cooling for an additional hour, collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.
-
The total yield of diethyl acetamidomalonate is 52–53 g (77–78% based on diethyl malonate), m.p. 95–97°C.
-
References
Safety Operating Guide
Proper Disposal of Diethyl Isonitrosomalonate: A Safety and Operations Guide
For immediate reference, this guide provides essential safety protocols and detailed disposal procedures for Diethyl Isonitrosomalonate. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.
I. Essential Safety & Handling Precautions
This compound is a hazardous substance requiring careful handling.[1] It is classified as toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1] Inhalation may cause respiratory irritation.[1] A critical, non-obvious hazard is that This compound has been reported to explode during distillation .
Before handling, ensure the following personal protective equipment (PPE) is in use:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area or with appropriate respiratory protection if dust or aerosols are generated.[1]
An emergency eyewash station and safety shower must be readily accessible in the handling area.
II. Quantitative Data: Physical and Chemical Properties
The following table summarizes key quantitative data for this compound (CAS No. 6829-41-0).
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₅ | Guidechem[1] |
| Molecular Weight | 189.17 g/mol | Guidechem[1] |
| Melting Point | 86.5 - 88 °C | ChemicalBook[2] |
| Boiling Point | 324.41°C (estimate) | Guidechem[1], ChemicalBook[2] |
| Density | 1.1821 g/cm³ | Guidechem[1], ChemicalBook[2] |
III. Step-by-Step Disposal Protocol
The primary required method for the disposal of this compound is incineration .[1] Do not dispose of this chemical down the drain or in regular solid waste.
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed waste container for "this compound and associated contaminated materials."
-
Collect any unused or waste product directly into this container.
-
Also collect any materials that have come into direct contact with the chemical, such as contaminated gloves, weighing paper, pipette tips, or absorbent pads.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Accidental Spill Cleanup:
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's licensed hazardous waste disposal contractor.
-
The recommended disposal method is removal to an authorized incinerator that is equipped with an afterburner and a flue gas scrubber to manage emissions.[1]
-
Ensure all labeling and documentation are completed as required by local and national regulations.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Personal protective equipment for handling Diethyl Isonitrosomalonate
Essential Safety and Handling Guide for Diethyl Isonitrosomalonate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a chemical that poses several health risks. It is classified as toxic if swallowed, causes skin irritation, may cause respiratory irritation, and can result in serious eye damage.[1]
| Hazard Classification | GHS-US Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage | H318 | Causes serious eye damage[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or face shield | OSHA 29 CFR 1910.133 or European Standard EN166[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing | EN 374[4] |
| Respiratory Protection | Dust respirator or protective masks | Required, especially where dust or aerosols may be generated[5] |
| Foot Protection | Closed-toe shoes | 29 CFR 1910.136 |
Operational Protocol: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
A system of local and general exhaust is recommended.[5]
-
Ensure safety shower and eye wash stations are readily accessible.[6]
Safe Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the substance.
-
Don all required personal protective equipment.
-
Avoid breathing dust, fumes, mist, spray, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][2]
Emergency Procedures
First-Aid Measures:
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Leak Protocol:
-
Evacuate: Evacuate unnecessary personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.[5]
-
Containment: Stop the leak if it is safe to do so.[1]
-
Cleanup: For solid spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5][7]
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Reporting: Notify the relevant authorities if the spill enters sewers or public waters.[1]
Disposal Plan
Waste Treatment:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
The recommended method of disposal is to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Do not allow the chemical to enter drains or the environment.[4][5]
Container Disposal:
-
Empty containers should be treated as hazardous waste and disposed of accordingly.
-
Do not reuse empty containers.
Workflow and Safety Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the logical flow of emergency responses.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Protocol for this compound Incidents.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
